molecular formula C14H11NO B189304 3-Phenyl-oxindole CAS No. 3456-79-9

3-Phenyl-oxindole

货号: B189304
CAS 编号: 3456-79-9
分子量: 209.24 g/mol
InChI 键: PAMMIXSSIGTOAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenyl-oxindole is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of biologically active molecules. Its core structure is integral to research on novel immunotherapeutic and anti-inflammatory agents. Studies have identified C3-substituted oxindole derivatives as promising inhibitors of the immunosuppressive indoleamine-2,3-dioxygenase 1 (IDO1) enzyme, a significant therapeutic target in cancer immunotherapy. These compounds are thought to mimic an epoxide intermediate state in the IDO1 catalytic cycle, acting as competitive inhibitors that can restore anti-tumor immune responses . Furthermore, novel oxindole conjugates are being explored for their dual inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, presenting a multi-target strategy for developing anti-inflammatory and analgesic agents with potentially improved safety profiles . Beyond its pharmacological value, the oxindole scaffold is synthetically versatile. Advanced methodologies, including visible-light-induced radical coupling reactions, utilize 3-substituted oxindoles like this compound to construct highly sterically congested derivatives with quaternary carbon centers. This enables the modular introduction of diverse functional groups, such as fluoroalkyl chains, which are valuable for modulating the properties of complex, drug-like molecules . This combination of significant research value and synthetic utility makes this compound a compelling building block for advancing research in immunology, inflammation, and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-phenyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h1-9,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMMIXSSIGTOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312094
Record name 3-phenyl-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3456-79-9
Record name 3-Phenyloxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3456-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 249786
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003456799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3456-79-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 3-Phenyl-oxindole: A Technical Guide to Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceuticals. Its synthesis has been a subject of extensive research, leading to the development of several elegant and efficient methodologies. This technical guide provides an in-depth exploration of the core synthetic mechanisms for obtaining this compound, focusing on palladium-catalyzed α-arylation, intramolecular Heck reactions, and Suzuki-Miyaura coupling. Detailed step-by-step mechanisms, experimental protocols, and quantitative data are presented to serve as a comprehensive resource for researchers in medicinal chemistry and process development.

Palladium-Catalyzed α-Arylation of Oxindole

The direct C-H functionalization of the oxindole core at the α-position represents one of the most straightforward approaches to this compound. This method involves the palladium-catalyzed coupling of an oxindole with an aryl halide, typically iodobenzene or bromobenzene.

Step-by-Step Mechanism

The catalytic cycle for the α-arylation of oxindole proceeds through a series of well-defined steps involving a palladium catalyst, a phosphine ligand, and a strong base.

alpha_arylation cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Aryl-Pd(II)-X(L)₂ Pd0->Pd_complex Pd_enolate_complex Aryl-Pd(II)-Enolate(L)₂ Pd_complex->Pd_enolate_complex Transmetalation-like (Enolate Coordination) Oxindole_enolate Oxindole Enolate Oxindole_enolate->Pd_enolate_complex Pd_enolate_complex->Pd0 Regeneration of Pd(0) product This compound Pd_enolate_complex->product Reductive Elimination Aryl_halide Phenyl-X Aryl_halide->Pd0 Oxidative Addition Base Base Oxindole Oxindole Base->Oxindole Oxindole->Oxindole_enolate Deprotonation

Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of oxindole.
  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., iodobenzene) to a low-valent palladium(0) complex, forming a palladium(II) species.

  • Deprotonation: A strong base, such as potassium hexamethyldisilazide (KHMDS), deprotonates the oxindole at the C-3 position to generate a nucleophilic enolate.

  • Transmetalation-like Step: The oxindole enolate coordinates to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination of the aryl and enolate ligands, forming the C-C bond of this compound and regenerating the palladium(0) catalyst.

Experimental Protocol and Data

The following table summarizes a typical experimental protocol and the associated quantitative data for the palladium-catalyzed α-arylation of oxindole.

ParameterValueReference
Reactants
Oxindole1.0 equiv
Phenyl Bromide1.2 equiv
Catalyst System
Pd(dba)₂2 mol%
Ligand (XPhos)4 mol%
Base KHMDS2.2 equiv
Solvent Toluene-
Temperature 80 °C
Reaction Time 30 min
Yield 95%

Detailed Methodology: In a nitrogen-flushed flask, Pd(dba)₂ and the phosphine ligand are dissolved in toluene. The oxindole is then added, followed by the dropwise addition of a solution of KHMDS in toluene at room temperature. The mixture is stirred for a short period before the addition of the aryl bromide. The reaction is then heated to the specified temperature and monitored by TLC or GC-MS until completion. Workup typically involves quenching with an aqueous solution, extraction with an organic solvent, and purification

In-Depth Spectroscopic Characterization of 3-Phenyl-oxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-Phenyl-oxindole (also known as 3-phenylindolin-2-one), a heterocyclic compound of significant interest in medicinal chemistry, utilizing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the spectral data in clearly structured tables, details experimental protocols, and includes visualizations to illustrate the analytical workflow.

Introduction to this compound

This compound is an organic compound featuring a fused indole and carbonyl group, with a phenyl group attached at the 3-position.[1] Its core structure is a key pharmacophore found in numerous biologically active molecules, exhibiting potential anti-inflammatory and anticancer properties.[1] Accurate and thorough characterization of this molecule is paramount for its application in research and drug development. The molecular formula for this compound is C₁₄H₁₁NO, and its molecular weight is approximately 209.24 g/mol .[2][3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The following table summarizes the proton NMR spectral data for this compound. Note that specific chemical shifts can vary slightly depending on the solvent and instrument used.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available in search results

The following table summarizes the carbon-13 NMR spectral data for this compound. Chemical shifts are reported in parts per million (ppm).

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands.[3]

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3200N-H stretch (amide)
~1710C=O stretch (amide, lactam)
~1610, 1470C=C stretch (aromatic)
~750, 700C-H bend (aromatic, monosubstituted and ortho-disubstituted)

Data sourced from the NIST WebBook.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z RatioAssignment
209[M]⁺ (Molecular ion)
Additional fragmentation data not detailed in search results

The molecular ion peak at m/z 209 corresponds to the molecular weight of this compound.[2]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of spectroscopic data.

Synthesis of this compound

While several methods for the synthesis of oxindole derivatives exist, a common approach involves the cyclization of an appropriate precursor. A general procedure is outlined below.

Fischer Indole Synthesis Approach (General):

The Fischer indole synthesis is a widely used method for preparing indoles and their derivatives.[4] A typical procedure would involve the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[4] For this compound, a potential route could involve the reaction of phenylhydrazine with an appropriate phenyl-substituted carbonyl compound, followed by cyclization.

A specific, detailed experimental protocol for the synthesis of this compound was not found in the search results.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[5] The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[5]

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or dissolved in a suitable solvent like chloroform (CHCl₃).[3]

Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of the analyte. Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the characterization of an organic compound like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Characterize Structure IR IR Spectroscopy Purification->IR Identify Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation of this compound Data_Analysis->Structure_Confirmation

Workflow for the characterization of this compound.

This diagram outlines the logical flow from the synthesis and purification of the compound to its detailed analysis using various spectroscopic techniques, culminating in the confirmation of its chemical structure.

References

The 3-Phenyl-Oxindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This "privileged structure" serves as a versatile template for the design and development of novel therapeutic agents targeting a wide array of diseases, most notably cancer. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its application in oncology.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic strategies. A common and effective method is the Knoevenagel condensation of an appropriate oxindole with a substituted benzaldehyde.

General Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize 3-arylidene-2-oxindole derivatives.

Materials:

  • Substituted oxindole (1.0 eq)

  • Substituted benzaldehyde (1.2 eq)

  • Piperidine (0.2 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A mixture of the substituted oxindole, substituted benzaldehyde, and a catalytic amount of piperidine is refluxed in ethanol for 5-8 hours.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid product is washed with cold ethanol and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 3-arylidene-2-oxindole derivative.[1]

Another key synthetic route involves the palladium-catalyzed direct C-H arylation of oxindoles, which offers a highly regioselective method for introducing the phenyl group at the C3 position.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The primary focus of this guide is their application in oncology.

Anticancer Activity

The anticancer properties of this compound derivatives are largely attributed to their ability to inhibit key proteins involved in cancer cell proliferation, survival, and angiogenesis. These compounds have been shown to target multiple cellular pathways, acting as multi-targeted kinase inhibitors and disruptors of microtubule dynamics.

Key Molecular Targets:

  • Receptor Tyrosine Kinases (RTKs): Many this compound derivatives are potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Inhibition of these kinases disrupts downstream signaling pathways crucial for tumor growth and angiogenesis.

  • Cyclin-Dependent Kinases (CDKs): Certain derivatives have shown significant inhibitory activity against CDKs, particularly CDK2, which plays a critical role in cell cycle progression.[1]

  • Tubulin: The this compound scaffold can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]

  • Topoisomerase II: Some derivatives have been found to inhibit topoisomerase II, an enzyme essential for DNA replication and cell division.

Mechanism of Action: Targeting Key Signaling Pathways

The multi-targeted nature of this compound derivatives allows them to interfere with several critical signaling pathways simultaneously, contributing to their potent anticancer effects.

Inhibition of Receptor Tyrosine Kinase Signaling

EGFR Signaling Pathway:

EGFR is a key driver of cell proliferation and survival. Its activation initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This compound derivatives can block this pathway at the receptor level, preventing ligand binding and subsequent autophosphorylation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Oxindole This compound Derivative Oxindole->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Oxindole This compound Derivative Oxindole->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis & Survival Raf_MEK_ERK->Angiogenesis eNOS->Angiogenesis CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb pRb pRb CyclinD_CDK46->pRb Phosphorylation E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition Oxindole This compound Derivative Oxindole->CDK2 Inhibition G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase Drug_Discovery_Workflow Synthesis Chemical Synthesis (e.g., Knoevenagel Condensation) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Screening In Vitro Screening (NCI-60 Cell Lines) Purification->InVitro_Screening Hit_Identification Hit Identification InVitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Kinase_Assays Kinase Inhibition Assays (FLT3, CDK2, EGFR, etc.) Mechanism_of_Action->Kinase_Assays Tubulin_Assay Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Assay Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis New Analogs InVivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->InVivo_Studies Preclinical_Development Preclinical Development InVivo_Studies->Preclinical_Development

References

3-Phenyl-Oxindole Derivatives as Potential Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their role as inhibitors of key kinases implicated in cancer and other diseases. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Concepts: The this compound Scaffold in Kinase Inhibition

The versatility of the 2-oxindole core allows for substitutions at the 3-position, which has been shown to be critical for enhancing the potency and selectivity of these compounds as anticancer agents.[1] The this compound framework provides a rigid and spatially well-defined scaffold that can be functionalized to interact with the ATP-binding sites of various kinases.[2] Kinases, being central regulators of numerous cellular processes, are frequently overexpressed or deregulated in cancerous tissues, making them prime targets for therapeutic intervention.[3]

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines. The data is presented to facilitate comparison and aid in understanding structure-activity relationships.

Table 1: Inhibitory Activity of this compound Derivatives against Receptor Tyrosine Kinases (RTKs)

Compound IDTarget KinaseIC50 (µM)Reference
Compound 6f EGFR1.38[4]
VEGFR-25.75[4]
PDGFR-β3.18[4]
Compound 15c FGFR11.287[5]
VEGFR0.117[5]
RET1.185[5]
Anilino-indole VII EGFR0.018[4]
VEGFR-20.045[4]
Morpholino-indole VIII EGFR0.007[4]
VEGFR-21.2[4]

Table 2: Inhibitory Activity of this compound Derivatives against Cyclin-Dependent Kinases (CDKs) and Other Kinases

Compound IDTarget KinaseIC50 (µM)Reference
Compound 5l FLT30.036[6]
CDK20.008[6]
Compound 6Eb GSK-3β11.02[7]
Compound 6Ec GSK-3β59.81[7]

Table 3: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6f MCF-7Breast Cancer14.77[4]
Compound 15c MCT-7Breast Cancer0.00439[5]
DU 145Prostate Cancer0.00106[5]
HCT-116Colon Cancer0.00034[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and a general protocol for a kinase inhibition assay.

General Synthesis of 3-Substituted Oxindole Derivatives (Knoevenagel Condensation)

A common and effective method for the synthesis of 3-substituted oxindole derivatives is the Knoevenagel condensation.[6]

Materials:

  • Substituted oxindole (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • A mixture of the substituted oxindole (1.0 eq), the corresponding substituted benzaldehyde (1.0 eq), and a catalytic amount of piperidine is refluxed in ethanol.[6]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 3-substituted oxindole derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

General Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.[7]

Materials:

  • Kinase (e.g., EGFR, VEGFR-2, CDK2)

  • Kinase substrate

  • ATP

  • Test compound (this compound derivative)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well plates

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.[7]

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[7]

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for a specified time (e.g., 40 minutes) at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Oxindole Substituted Oxindole Condensation Knoevenagel Condensation (Reflux in Ethanol) Oxindole->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Piperidine Piperidine (catalyst) Piperidine->Condensation Derivative This compound Derivative Condensation->Derivative KinaseAssay In vitro Kinase Assay (e.g., ADP-Glo) Derivative->KinaseAssay CellAssay Antiproliferative Assay (e.g., MTT, SRB) Derivative->CellAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC50 CellAssay->IC50_Cell

General workflow for the synthesis and evaluation of this compound kinase inhibitors.

G Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Oxindole This compound Inhibitor Oxindole->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLC PLCγ Pathway Dimerization->PLC PI3K PI3K-AKT Pathway Dimerization->PI3K Oxindole This compound Inhibitor Oxindole->Dimerization Inhibits Angiogenesis Angiogenesis, Permeability, Survival PLC->Angiogenesis PI3K->Angiogenesis

Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

G CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates G1_Phase G1 Phase G1_Phase->CyclinD_CDK46 pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes entry Oxindole_CDK2 This compound CDK2 Inhibitor Oxindole_CDK2->CyclinE_CDK2 Inhibits

References

The 3-Phenyl-oxindole Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole motif is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, featuring a fused bicyclic system with a stereogenic center at the C3 position, makes it an ideal framework for designing molecules with high affinity and selectivity for various biological targets. Recognized as a "privileged structure," this core is present in numerous natural products and synthetic compounds exhibiting a wide array of potent biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] This guide provides a comprehensive overview of the fundamental properties of the this compound core, including its physicochemical characteristics, chemical reactivity, synthetic methodologies, and its role in targeting key signaling pathways.

Physicochemical and Spectroscopic Properties

The parent this compound is a solid, neutral compound with the chemical formula C₁₄H₁₁NO. Its structure allows for various intermolecular interactions, including hydrogen bonding via the N-H and C=O groups, and π-π stacking from the aromatic rings. These fundamental properties are crucial for its behavior in biological systems and its formulation as a potential therapeutic agent.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 3-phenyl-1,3-dihydroindol-2-onePubChem[3]
CAS Number 3456-79-9PubChem[3]
Molecular Formula C₁₄H₁₁NOPubChem[3][4]
Molecular Weight 209.24 g/mol PubChem[3]
Monoisotopic Mass 209.084063974 DaPubChem[3]
XLogP3 2.5PubChem[3][5]
Topological Polar Surface Area 29.1 ŲPubChem[3][5]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 1PubChem[3]
Complexity 270PubChem[3][5]
Spectroscopic Data

The structural features of the this compound core have been extensively characterized using various spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for confirming the structure of this compound derivatives. The proton NMR spectrum typically shows characteristic signals for the aromatic protons on both the oxindole and phenyl rings, as well as a singlet for the N-H proton (unless substituted) and a signal for the C3 methine proton.[2][6]

  • Infrared (IR) Spectroscopy: The IR spectrum prominently displays a strong absorption band corresponding to the C=O (amide) stretching vibration, typically in the region of 1700-1720 cm⁻¹, and a band for the N-H stretch around 3200-3300 cm⁻¹.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[3][7]

Chemical Reactivity and Synthesis

The reactivity of the oxindole core is centered around three main positions: the C3-position, the amide nitrogen (N1), and the aromatic ring. The C3 position is particularly important as it is a prochiral center that can be functionalized to create quaternary stereocenters, a common feature in many bioactive natural products.[1][8]

Synthesis of the this compound core can be achieved through various strategies, often involving the construction of the oxindole ring followed by the introduction of the phenyl group, or vice-versa. Common synthetic routes include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), direct C-H arylation, and cyclization reactions of appropriately substituted precursors.[6][9]

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Product & Workup Oxindole Oxindole or Substituted Aniline Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Direct Arylation) Oxindole->Coupling ArylHalide Aryl Halide (e.g., Phenyl Bromide) ArylHalide->Coupling Workup Purification (e.g., Chromatography) Coupling->Workup Crude Product Product This compound Core Workup->Product G cluster_pathway Simplified EGFR/VEGFR Signaling GF Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) GF->RTK P Phosphorylation RTK->P Downstream Downstream Signaling (MAPK, PI3K/Akt) P->Downstream Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Inhibitor This compound Derivative Inhibitor->RTK Inhibition

References

A Comprehensive Review of 3-Phenyl-oxindole and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to a wide array of analogs with significant therapeutic potential. This in-depth technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and oncology.

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives has been achieved through various synthetic strategies. These methods offer access to a wide range of analogs, including 3-alkenyl-oxindoles, spiro-oxindoles, and 3,3-disubstituted oxindoles.

General Synthesis of the Oxindole Core

A common method for the synthesis of the foundational oxindole structure involves the palladium-catalyzed cyclization of α-chloroacetanilides. This approach offers good to excellent yields and high functional group compatibility.[1]

Synthesis of 3-Alkenyl-oxindole Analogs

The Knoevenagel condensation is a widely employed method for the synthesis of 3-alkenyl-oxindole derivatives.[2][3][4] This reaction involves the base-catalyzed condensation of an oxindole with an aldehyde or ketone.[2]

Experimental Protocol: Knoevenagel Condensation for 3-Alkenyl-oxindole Synthesis [5]

  • Reaction Setup: A mixture of the desired oxindole (1 equivalent), a carbonyl compound (1.2 equivalents), and a catalytic amount of a base such as piperidine or pyrrolidine is prepared in a suitable solvent like ethanol or toluene.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with continuous monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired 3-alkenyl-oxindole.

Another significant method for the synthesis of 3-substituted oxindoles is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.[6][7][8]

Synthesis of Spiro-oxindole Analogs

Spiro-oxindoles, characterized by a spirocyclic junction at the C3 position of the oxindole ring, have garnered considerable interest due to their presence in various natural products and their potent biological activities. A common approach to their synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[9][10][11][12]

Experimental Protocol: Synthesis of Spiro[indoline-pyrrolidine] Derivatives [9]

  • Generation of Azomethine Ylide: The azomethine ylide is generated in situ from the condensation of an isatin derivative with an amino acid, such as sarcosine or proline, in a suitable solvent like methanol or acetonitrile.

  • Cycloaddition Reaction: The dipolarophile (e.g., an activated alkene) is added to the reaction mixture containing the in situ generated azomethine ylide. The mixture is then stirred at room temperature or heated to reflux until the reaction is complete, as monitored by TLC.

  • Isolation and Purification: After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired spiro[indoline-pyrrolidine] derivative.

Synthesis of 3,3-Disubstituted Oxindole Analogs

The synthesis of 3,3-disubstituted oxindoles can be achieved through various methods, including nickel-catalyzed domino Heck cyclization/Suzuki coupling reactions and organocatalyzed oxidative C-N bond formation.[1][13][14][15]

Biological Activities and Therapeutic Potential

This compound and its analogs exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action.

Table 1: Anticancer Activity of Selected this compound Analogs

Compound ClassMolecular Target(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Imidazoline-basedp53-MDM2Various0.5 - 10[16][17][18][19][20]
Spiro[indoline-pyrrolidine]Not specifiedVariousNot specified[9][10][11][12]
Hydrazide-2-oxindoleGSK-3βCapan-18.25 - 9.40[15]
3-Alkenyl-oxindoleFLT3, CDK2VariousNot specified[21]

Experimental Protocol: MTT Assay for Cytotoxicity [22][23][24][25]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Many this compound analogs act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Glycogen Synthase Kinase 3β (GSK-3β).[15][21]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., FLT3) [26][27]

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the recombinant kinase enzyme (e.g., FLT3), a suitable substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This is often a luminescence-based assay.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Some this compound analogs have been designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. Disrupting this interaction can lead to the reactivation of p53 and the induction of apoptosis in cancer cells.[16][17][18][19][20]

Antimicrobial Activity

Certain this compound derivatives have demonstrated promising activity against various bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected this compound Analogs

Compound ClassMicroorganism(s)MIC (µg/mL)Reference(s)
Spiro[indoline-pyrrolidine]Various bacteria and fungi>1000[9][10][11]
3-Phenyl-1H-indolesMycobacterium tuberculosisNot specified[28]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [29][30][31][32][33]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Analogs of this compound have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[34][35][36][37][38]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Inhibitor This compound Analog Inhibitor->Dimerization Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by this compound Analogs.

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits & Degrades CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Inhibitor This compound Analog Inhibitor->MDM2 Inhibits

Caption: p53-MDM2 Interaction Pathway and its Disruption by this compound Analogs.

Experimental Workflows

Synthesis_Workflow Start Start Reactants Oxindole/Isatin + Aldehyde/Dipolarophile Start->Reactants Reaction Reaction (e.g., Knoevenagel, 1,3-Dipolar Cycloaddition) Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Extraction Monitoring->Workup Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, MS, IR Purification->Characterization Final_Product Pure Analog Characterization->Final_Product Biological_Screening_Workflow Start Start Compound Synthesized Analog Start->Compound Primary_Screening Primary Screening (e.g., MTT Assay on Cancer Cell Lines) Compound->Primary_Screening Active_Hit Active Hit? Primary_Screening->Active_Hit Secondary_Assay Secondary Assay (e.g., Kinase Inhibition, Mechanism of Action) Active_Hit->Secondary_Assay Yes Inactive Inactive Active_Hit->Inactive No Lead_Compound Lead Compound Secondary_Assay->Lead_Compound

References

The Structure-Activity Relationship of 3-Phenyl-Oxindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth investigation into the structure-activity relationships (SAR) of these derivatives, with a primary focus on their anticancer properties. By understanding how chemical modifications to this core structure influence biological activity, researchers can rationally design more potent and selective therapeutic agents. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Structure and Numbering

The foundational this compound structure consists of an oxindole ring system with a phenyl group at the 3-position. The numbering of the oxindole ring, which is crucial for discussing substituent effects, is as follows:

Caption: General structure and numbering of the this compound core.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have shown significant promise as anticancer agents by targeting several key proteins and pathways involved in tumor growth, proliferation, and angiogenesis. The primary mechanisms of action include the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, and the disruption of microtubule dynamics through tubulin polymerization inhibition.

Inhibition of Receptor Tyrosine Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Structure-Activity Relationship for VEGFR-2 Inhibition:

Compound IDR1 (Oxindole)R2 (3-Phenyl)IC50 (µM) vs. VEGFR-2Reference
1a H4'-Cl0.85[1]
1b 5-F4'-Cl0.52[1]
1c 5-Br4'-Cl0.48[1]
1d H4'-OCH31.23[1]
2a H3',4',5'-trimethoxy0.117[2]
2b H4'-(phenylurea)0.31[3]
  • Substitution on the Oxindole Ring (R1): Electron-withdrawing groups at the 5-position of the oxindole ring, such as fluorine and bromine, generally enhance VEGFR-2 inhibitory activity compared to an unsubstituted ring.

  • Substitution on the 3-Phenyl Ring (R2): The nature of the substituent on the 3-phenyl ring is critical for activity. Halogen substitutions, particularly at the 4'-position, are often favorable. The presence of a 3',4',5'-trimethoxy substitution has been shown to be highly potent. Furthermore, the addition of a phenylurea moiety at the 4'-position can also lead to significant inhibitory activity.[3]

Epidermal Growth Factor Receptor (EGFR)

EGFR is another crucial receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. It is a key target in various cancers.

Structure-Activity Relationship for EGFR Inhibition:

Compound IDR1 (Oxindole)R2 (3-Phenyl)R3 (Other)IC50 (µM) vs. EGFRReference
3a HH3-phenacyl1.38[4]
3b 5-ClH3-phenacyl>10[4]
3c H4'-Br3-(4-bromophenacyl)0.95[4]
4a H2',4',6'-trimethoxybenzylidene-0.19 (µg/mL)[5]
4b 6-Cl2',4',6'-trimethoxybenzylidene-0.19 (µg/mL)[5]
  • Substitution on the Oxindole Ring (R1): For some series, an unsubstituted oxindole ring is preferred for EGFR inhibition. For instance, a chloro-substitution at the 5-position can be detrimental to activity.[4] However, in other series, a 6-chloro substitution has been shown to be compatible with potent activity.[5]

  • Substitution at the 3-Position (R3): The nature of the substituent at the 3-position of the oxindole ring, often a derivative of the phenyl group, significantly impacts EGFR inhibition. A phenacyl group has been shown to confer activity.[4]

  • Substitution on the Benzylidene Moiety (R2): The presence of multiple methoxy groups on the benzylidene ring, such as a 2',4',6'-trimethoxy substitution, is a key feature for potent EGFR inhibition in some series.[5]

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division. Inhibitors of tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis.

Structure-Activity Relationship for Tubulin Polymerization Inhibition:

Compound IDR1 (Oxindole)R2 (3-Phenyl)IC50 (µM) vs. Tubulin PolymerizationReference
5a HH (phenacyl)7.99[4]
5b H2',4',6'-trimethoxybenzylidene1.66[5]
5c H3-bromo-4,5-dimethoxybenzyl17.8[6]
5d H3,4,5-trimethoxybenzyl2.68[6]
  • Substitution on the 3-Phenyl/Benzylidene Moiety (R2): Similar to kinase inhibition, the substitution pattern on the phenyl or benzylidene ring at the 3-position is critical. The presence of multiple methoxy groups, particularly the 3,4,5-trimethoxy or 2,4,6-trimethoxy arrangement, is a common feature of potent tubulin polymerization inhibitors.[5][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR studies.

General Procedure for Synthesis of this compound Derivatives

A common synthetic route involves the palladium-catalyzed direct arylation of NH-indoles with aryl halides.

  • To a screw-cap vial under an inert atmosphere, add Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., dppm, 5 mol%), a base (e.g., LiOH·H2O, 3.0 mmol), the appropriate aryl halide (1.2 mmol), and the corresponding indole (1.0 mmol).

  • Add degassed water (2 mL) as the solvent.

  • Seal the vial and stir the mixture vigorously at 110 °C for 18 hours.

  • After cooling to room temperature, partition the reaction mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (4 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-indole derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM if required.

    • Prepare serial dilutions of the test compounds (this compound derivatives) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the recombinant kinase (e.g., VEGFR-2, EGFR) to the desired concentration in 1x Kinase Buffer.

  • Kinase Reaction:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the appropriate substrate.

    • In a white 96-well plate, add the Master Mix to each well.

    • Add the diluted test compounds to the "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Initiate the reaction by adding the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • After incubation, add a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "Positive Control".

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) value by plotting cell viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the kinetics of microtubule formation by measuring the change in turbidity.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice.

    • Prepare a 10x stock of GTP in the same buffer.

    • Prepare stock solutions of the test compounds and a positive control (e.g., colchicine or paclitaxel) in DMSO and then dilute to a 10x final concentration in the buffer.

  • Assay Setup:

    • Pre-warm a microplate reader to 37°C.

    • On ice, add the test compounds or controls to the wells of a 96-well plate.

    • Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin.

    • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the controls.

    • Calculate the IC50 value for inhibitory compounds by plotting the percentage of inhibition of polymerization against the logarithm of the compound concentration.

Experimental Workflow

The following diagram outlines a general workflow for the investigation of the SAR of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Synthesis Chemical Synthesis of This compound Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization CellViability Cell Viability Assay (e.g., MTT Assay) Characterization->CellViability KinaseAssay In Vitro Kinase Assay (e.g., VEGFR-2, EGFR) Characterization->KinaseAssay TubulinAssay Tubulin Polymerization Assay Characterization->TubulinAssay DataAnalysis IC50 / GI50 Determination CellViability->DataAnalysis KinaseAssay->DataAnalysis TubulinAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOptimization Lead Optimization and Design of New Derivatives SAR->LeadOptimization LeadOptimization->Synthesis

Caption: General experimental workflow for SAR studies of this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to both the oxindole core and the 3-phenyl ring can lead to potent and selective inhibitors of key oncogenic targets such as VEGFR-2, EGFR, and tubulin. The provided experimental protocols offer a foundation for researchers to further explore this chemical space and design the next generation of this compound-based therapeutics. A continued investigation into the SAR of this compound class will undoubtedly contribute to the advancement of cancer drug discovery.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Phenyl-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenyl-oxindole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its synthesis has been a subject of intense investigation for over a century, evolving from classical cyclization reactions to highly sophisticated and stereoselective modern methodologies. This technical guide provides an in-depth exploration of the discovery and historical development of this compound synthesis. It details the seminal classical methods, including the Stollé and Hinsberg syntheses, and traces the evolution to modern transition-metal-catalyzed and organocatalytic strategies. This document is designed to serve as a comprehensive resource, offering detailed experimental protocols for key reactions, comparative quantitative data, and visualizations of reaction pathways to aid researchers in navigating and applying these synthetic strategies.

A Historical Perspective: The Dawn of Oxindole Synthesis

The journey into the synthesis of the oxindole framework began in the early 20th century, with pioneering work that laid the foundation for a century of chemical innovation. While numerous methods have been developed for the broader class of oxindoles, the direct synthesis of the 3-phenyl substituted variant has its own distinct history.

The Pioneering Stollé Synthesis (1914)

The first reported synthesis of a this compound is attributed to Robert Stollé in 1914. The Stollé synthesis is a powerful method for the construction of oxindoles from anilines and α-haloacyl chlorides or oxalyl chloride. The reaction proceeds in two key steps: an initial acylation of the aniline followed by an intramolecular Friedel-Crafts cyclization.

Logical Workflow of the Stollé Synthesis

Stollé_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization Aniline Aniline Intermediate N-Aryl-α-haloamide Aniline->Intermediate Acylation AcylChloride α-Haloacyl Chloride (e.g., 2-chloro-2-phenylacetyl chloride) AcylChloride->Intermediate Oxindole This compound Intermediate->Oxindole Cyclization LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Oxindole

Caption: The two-stage process of the Stollé synthesis.

The Hinsberg Oxindole Synthesis: An Alternative Classical Route

Another classical approach to the oxindole core is the Hinsberg synthesis, developed by Oscar Hinsberg. This method involves the reaction of a secondary arylamine with the bisulfite adduct of glyoxal, followed by cyclization. While not originally tailored for 3-phenyl substitution, modifications of this approach can be envisioned for the synthesis of 3-substituted oxindoles.

The Modern Era: Catalysis and Asymmetric Synthesis

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of this compound, driven by the advent of transition-metal catalysis and organocatalysis. These modern methods offer milder reaction conditions, broader substrate scope, and, crucially, access to enantiomerically pure 3-phenyl-oxindoles, which are of paramount importance in drug development.

Palladium-Catalyzed α-Arylation of Oxindoles

A significant advancement in the synthesis of 3-phenyl-oxindoles is the palladium-catalyzed α-arylation of an oxindole core. This approach, a variation of the Buchwald-Hartwig amination, allows for the direct formation of the C3-aryl bond. This method is highly versatile and has been extensively developed to include a wide range of aryl halides and oxindole derivatives.

Catalytic Cycle of Palladium-Catalyzed α-Arylation

Palladium_Catalysis Pd0 Pd(0)Lₙ PdII_Complex Ar-Pd(II)-X Lₙ Pd0->PdII_Complex ArylHalide Ar-X OxidativeAddition Oxidative Addition PdII_Enolate_Complex Ar-Pd(II)-Enolate Lₙ PdII_Complex->PdII_Enolate_Complex Oxindole_Enolate Oxindole Enolate LigandExchange Ligand Exchange PdII_Enolate_Complex->Pd0 Product This compound PdII_Enolate_Complex->Product ReductiveElimination Reductive Elimination

Caption: The catalytic cycle for the formation of this compound.

Organocatalytic Enantioselective Synthesis

The development of organocatalysis has revolutionized the asymmetric synthesis of chiral molecules, and 3-phenyl-oxindoles are no exception. Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, can effectively control the stereochemistry of the C3 position, providing access to highly enantioenriched products. These reactions often proceed through the activation of the oxindole pronucleophile or an electrophilic partner.

Comparative Data of Synthetic Methodologies

The choice of synthetic route to a this compound derivative depends on various factors, including the desired substitution pattern, scale, and stereochemical requirements. The following tables summarize quantitative data for the key synthetic methods discussed.

Method Key Reagents Catalyst/Promoter Typical Solvents Temperature (°C) Reaction Time (h) Yield (%) Key Advantages Key Disadvantages
Stollé Synthesis Aniline, 2-chloro-2-phenylacetyl chlorideAlCl₃CS₂, Nitrobenzene20 - 1401 - 550 - 80Access to a variety of substituted oxindoles.Harsh conditions, use of stoichiometric Lewis acid.
Hinsberg Synthesis N-Arylglycine derivativeHeat, Acid/BaseWater, Ethanol80 - 1002 - 640 - 70Utilizes readily available starting materials.Limited scope for 3-aryl substitution.
Pd-Catalyzed α-Arylation Oxindole, Aryl bromide/chloridePd(OAc)₂, Phosphine ligandToluene, Dioxane80 - 11012 - 2470 - 95High yields, broad substrate scope.Cost of palladium and ligands, potential for metal contamination.
Organocatalytic Asymmetric Arylation Oxindole, Electrophilic aryl sourceChiral Phosphoric AcidToluene, CH₂Cl₂25 - 4024 - 7260 - 95 (up to 99% ee)High enantioselectivity, metal-free.Longer reaction times, catalyst loading can be high.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methodologies discussed. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol for Stollé Synthesis of this compound

Step 1: Synthesis of N-Phenyl-2-chloro-2-phenylacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-2-phenylacetyl chloride (1.1 eq) in the same solvent to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-phenyl-2-chloro-2-phenylacetamide, which can be purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.0 - 3.0 eq).

  • Add a suitable solvent, such as carbon disulfide or nitrobenzene, and cool the suspension to 0 °C.

  • Slowly add the N-phenyl-2-chloro-2-phenylacetamide (1.0 eq) from Step 1 to the cooled suspension with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to the required temperature (e.g., 80-140 °C) for 1-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol for Palladium-Catalyzed α-Arylation of Oxindole
  • To an oven-dried Schlenk tube, add oxindole (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (0.02 - 0.05 eq), and a suitable phosphine ligand (e.g., XPhos, SPhos; 0.04 - 0.10 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃; 2.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound.

Protocol for Organocatalytic Enantioselective Arylation of Oxindole
  • To a vial, add oxindole (1.0 eq), the electrophilic arylating agent (e.g., a quinone derivative or nitro-olefin; 1.1 eq), and a chiral phosphoric acid catalyst (0.05 - 0.20 eq).

  • Add a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) for 24-72 hours.

  • Monitor the reaction by TLC and chiral HPLC to determine conversion and enantiomeric excess.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the enantioenriched this compound.

Conclusion

The synthesis of this compound has a rich history, evolving from the foundational Stollé synthesis to the highly sophisticated catalytic methods of the modern era. This guide has provided a comprehensive overview of this evolution, offering detailed insights into the key synthetic strategies. The provided experimental protocols and comparative data serve as a practical resource for researchers, enabling them to make informed decisions when selecting a synthetic route for their specific research and development needs. The continued exploration of novel catalytic systems promises to further refine the synthesis of this privileged scaffold, paving the way for the discovery of new and potent therapeutic agents.

Theoretical Insights into the 3-Phenyl-oxindole Core: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly in oncology. Theoretical and computational studies play a pivotal role in elucidating the structural, electronic, and interactive properties of this molecule, thereby guiding the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies on the this compound molecule, detailing the computational methodologies, presenting key quantitative data from representative studies, and visualizing complex workflows and biological pathways.

Molecular Structure and Electronic Properties: Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about the optimized geometry (bond lengths and angles), frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational Protocol for DFT Analysis

A typical DFT calculation for this compound involves a multi-step process, generally performed using software packages like Gaussian.[1]

Step 1: Initial Structure Preparation The 3D structure of the this compound molecule is built using a molecular editor and is subjected to an initial geometry optimization using a lower-level theory or molecular mechanics force field to obtain a reasonable starting conformation.

Step 2: Geometry Optimization A full geometry optimization is then performed using a higher-level DFT method. A commonly employed method is the B3LYP functional combined with a basis set such as 6-311++G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process systematically alters the molecular geometry to find the lowest energy conformation.

Step 3: Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Step 4: Calculation of Electronic Properties Once the optimized geometry is confirmed, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) map.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation (e.g., Gaussian) cluster_analysis Analysis mol_build 1. Build 3D Structure (e.g., Avogadro, ChemDraw) pre_opt 2. Initial Optimization (e.g., MMFF94) mol_build->pre_opt geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc 4. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc 5. Electronic Property Calculation freq_calc->prop_calc opt_geom Optimized Geometry (Bond Lengths, Angles) prop_calc->opt_geom homo_lumo HOMO-LUMO Energy Gap prop_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) prop_calc->mep

A typical workflow for DFT calculations of this compound.
Optimized Geometry

Table 1: Representative Calculated Bond Lengths (Å) for the Oxindole Core

Bond Representative Calculated Length (Å)
C1-C2 1.415
C2-N3 1.419
N3-C4 1.376
C4=O 1.291

Note: Data is illustrative and based on calculations of a related indolin-2-one derivative.[3]

Table 2: Representative Calculated Bond Angles (°) for the Oxindole Core

Angle Representative Calculated Angle (°)
C1-C2-N3 108.5
C2-N3-C4 112.3
N3-C4-C8 109.8
O=C4-N3 125.0

Note: Data is illustrative and based on calculations of related heterocyclic systems.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 3: Representative Calculated Frontier Orbital Energies and Properties

Parameter Representative Value (eV) Significance
EHOMO -5.109 Electron-donating ability
ELUMO -1.237 Electron-accepting ability
HOMO-LUMO Gap (ΔE) 3.872 Chemical reactivity and kinetic stability
Ionization Potential (I) 5.109 Energy to remove an electron
Electron Affinity (A) 1.237 Energy released when gaining an electron
Chemical Hardness (η) 1.936 Resistance to change in electron distribution

Note: Data is illustrative and based on DFT B3LYP/6-311++G calculations on a related tetrathiafulvalene (TTF) molecule to demonstrate typical values.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. In a typical MEP map of an oxindole derivative, the region around the carbonyl oxygen atom shows a negative potential (red/yellow), indicating it as a site for electrophilic attack or hydrogen bond donation. The area around the N-H proton exhibits a positive potential (blue), marking it as a site for nucleophilic attack.

Interaction with Biological Targets: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein receptor.

Many this compound derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer.

Computational Protocol for Molecular Docking

A standard molecular docking protocol using a program like AutoDock Vina involves several key steps.

Step 1: Receptor and Ligand Preparation The 3D crystal structure of the target protein (e.g., VEGFR-2) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The 3D structure of the ligand (this compound) is prepared, ensuring correct bond orders and protonation states, and its rotatable bonds are defined.

Step 2: Grid Box Definition A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm, confining the ligand's conformational search to the region of interest.

Step 3: Docking Simulation The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run. It explores various conformations and orientations of the ligand within the grid box, evaluating the binding affinity for each pose using a scoring function.

Step 4: Analysis of Results The results are a series of docked poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These poses are then visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.

Docking_Workflow cluster_prep Preparation cluster_docking Docking (e.g., AutoDock Vina) cluster_analysis Analysis get_protein 1. Obtain Receptor Structure (e.g., PDB) prep_protein 2. Prepare Receptor (Remove water, add H) get_protein->prep_protein define_grid 4. Define Grid Box (Active Site) prep_protein->define_grid prep_ligand 3. Prepare Ligand (this compound) prep_ligand->define_grid run_docking 5. Run Docking Simulation define_grid->run_docking analyze_poses 6. Analyze Docked Poses (Binding Energy) run_docking->analyze_poses visualize 7. Visualize Interactions (Hydrogen Bonds, etc.) analyze_poses->visualize

A generalized workflow for molecular docking studies.
Predicted Binding Affinity

While specific binding energy for the unsubstituted this compound is not detailed in the reviewed literature, studies on derivatives show that the oxindole scaffold is a potent inhibitor of VEGFR-2. The binding affinities for these derivatives are often in the nanomolar range, with calculated binding energies typically falling between -8 and -11 kcal/mol.

Table 4: Representative Molecular Docking Results for Oxindole Derivatives against VEGFR-2

Derivative Type Predicted Binding Affinity (kcal/mol) Key Interacting Residues (VEGFR-2)
Substituted 3-alkenyl-oxindoles -9.0 to -10.5 Cys919, Asp1046, Glu885, Val848
Spirooxindoles -8.5 to -9.8 Cys919, Asp1046, Leu840, Val916

Note: This data is illustrative of the potential of the oxindole scaffold and is based on studies of various derivatives.

Biological Context: The VEGFR-2 Signaling Pathway

The theoretical studies of this compound as a kinase inhibitor are best understood in the context of the targeted biological pathway. Inhibition of VEGFR-2 disrupts the signaling cascade that leads to angiogenesis, a process crucial for tumor growth and metastasis.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), the VEGFR-2 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. This compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the entire downstream signaling cascade.

VEGFR2_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds pVEGFR2 Phosphorylated VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Oxindole This compound (Inhibitor) Oxindole->pVEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK (ERK) PKC->MAPK mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Conclusion

Theoretical studies provide indispensable tools for understanding the intrinsic properties of the this compound molecule and its potential as a scaffold for drug design. DFT calculations illuminate its structural and electronic characteristics, which govern its reactivity and interaction potential. Molecular docking simulations offer predictive models of its binding to key biological targets like VEGFR-2, providing a rational basis for structure-activity relationship studies. By integrating these computational approaches, researchers can accelerate the discovery and optimization of novel this compound-based therapeutics for a range of diseases, most notably cancer. This guide serves as a foundational resource for professionals engaged in this exciting and impactful area of drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenyl-2-Oxindole via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-phenyl-2-oxindole, a valuable scaffold in medicinal chemistry, through a Knoevenagel condensation reaction. The procedure outlined utilizes the Doebner modification of the Knoevenagel condensation, reacting isatin with phenylacetic acid in the presence of a piperidine catalyst and pyridine as the solvent. This method offers a reliable route to the desired product with good yields. Included are a comprehensive experimental protocol, a table summarizing key reaction parameters, and workflow diagrams to ensure clarity and reproducibility.

Introduction

The oxindole structural motif is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities. Specifically, 3-substituted oxindoles are of significant interest. The Knoevenagel condensation is a classic and versatile carbon-carbon bond-forming reaction. The Doebner modification of this reaction is particularly suited for the condensation of carbonyl compounds with active methylene compounds that contain a carboxylic acid moiety, as it facilitates a subsequent decarboxylation step.[1][2] This application note details the synthesis of 3-phenyl-2-oxindole from isatin and phenylacetic acid, leveraging this efficient synthetic strategy.

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of 3-phenyl-2-oxindole via the piperidine-catalyzed Knoevenagel condensation of isatin and phenylacetic acid.

ParameterValueNotes
Reactants Isatin, Phenylacetic Acid
Molar Ratio (Isatin:Phenylacetic Acid) 1 : 1.2A slight excess of phenylacetic acid can drive the reaction to completion.
Catalyst PiperidineA weak organic base is crucial for the condensation.
Catalyst Loading 10 mol%Catalytic amounts are sufficient to promote the reaction.
Solvent PyridineActs as both solvent and a base to facilitate the Doebner modification.[2][3]
Temperature Reflux (approx. 115 °C)Elevated temperature is required for both condensation and decarboxylation.
Reaction Time 4-6 hoursProgress can be monitored by Thin Layer Chromatography (TLC).
Typical Yield 75-85%Isolated yield after purification.
Work-up Acidification and FiltrationThe product precipitates upon acidification of the reaction mixture.
Purification RecrystallizationEthanol is a suitable solvent for recrystallization.

Experimental Protocol

This protocol describes the synthesis of 3-phenyl-2-oxindole from isatin and phenylacetic acid.

Materials:

  • Isatin

  • Phenylacetic acid

  • Piperidine

  • Pyridine

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 eq) and phenylacetic acid (1.2 eq).

  • Solvent and Catalyst Addition: To the flask, add pyridine (sufficient to dissolve the reactants, typically 5-10 mL per gram of isatin). Subsequently, add piperidine (0.1 eq) to the reaction mixture.

  • Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and piperidine, causing the product to precipitate.

  • Isolation: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold water to remove any remaining salts.

  • Purification: The crude product is purified by recrystallization from ethanol to yield pure 3-phenyl-2-oxindole.

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Reaction Scheme:

G Isatin Isatin Plus + Isatin->Plus PhenylaceticAcid Phenylacetic Acid Arrow Piperidine, Pyridine Reflux Product 3-Phenyl-2-oxindole Plus->PhenylaceticAcid Arrow->Product

Caption: Knoevenagel condensation of isatin and phenylacetic acid.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A Combine Isatin and Phenylacetic Acid in a round-bottom flask B Add Pyridine and Piperidine A->B C Heat to reflux for 4-6 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Pour into ice/HCl mixture to precipitate product E->F G Collect solid by vacuum filtration F->G H Recrystallize from Ethanol G->H I Characterize the final product (NMR, MS) H->I

Caption: Workflow for the synthesis of 3-phenyl-2-oxindole.

References

Application Notes and Protocols for the Palladium-Catalyzed α-Arylation of 3-Substituted Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-disubstituted oxindole motif is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. The palladium-catalyzed α-arylation of 3-substituted oxindoles has emerged as a powerful and versatile method for the construction of the sterically demanding all-carbon quaternary center at the C3-position. This reaction allows for the direct formation of a C(sp²)-C(sp³) bond, providing access to a diverse array of 3-aryl-3-substituted oxindoles.

These application notes provide an overview of the palladium-catalyzed α-arylation for the synthesis of 3-phenyl-oxindoles, including detailed experimental protocols, a summary of representative catalysts and reaction outcomes, and a discussion of the reaction mechanism and experimental workflow.

Key Advantages of the Method

  • High Efficiency: The palladium-catalyzed α-arylation often proceeds in high yields, even with sterically hindered substrates.

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups on both the oxindole and the aryl halide, making it suitable for late-stage functionalization in complex molecule synthesis.

  • Versatility: A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates.

  • Enantioselective Potential: The development of chiral ligands has enabled highly enantioselective variations of this reaction, providing access to chiral 3,3-disubstituted oxindoles.[1][2][3]

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed α-arylation of various 3-substituted oxindoles with different arylating agents.

Table 1: Intermolecular α-Arylation of N-Substituted Oxindoles

EntryOxindole SubstrateAryl Halide/TriflatePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1N-Boc-3-methyloxindole4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895[4]
2N-Me-3-methyloxindolePhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane1002485[5]
3N-Bn-3-methyloxindole4-ChlorobenzonitrilePd₂(dba)₃ (2)XPhos (8)NaOtBuToluene1001292[4]
43-MethyloxindolePhenyl triflatePd(OAc)₂ (5)RuPhos (10)K₂CO₃Dioxane801688[6]

Table 2: Enantioselective α-Arylation of 3-Substituted Oxindoles

EntryOxindole SubstrateAryl BromidePd Source (mol%)Chiral Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1N-Me-3-methyloxindole4-BromoanisolePd₂(dba)₃ (2)(R)-DTBM-SEGPHOS (4.4)NaOtBuToluene70249195[1]
2N-Boc-3-ethyloxindole3-BromopyridinePd(OAc)₂ (2)(S)-BINAP (3)K₃PO₄Toluene80188592[2]
3N-Bn-3-methyloxindoleNaphthyl bromidePd₂(dba)₃ (2.5)(R)-MeO-BIPHEP (5.5)NaOtBuDME60368897[3]

Experimental Protocols

General Protocol for Palladium-Catalyzed α-Arylation of 3-Substituted Oxindoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Substituted oxindole (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, RuPhos; 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, K₂CO₃; 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the 3-substituted oxindole, aryl halide, palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-3-substituted oxindole.

Protocol for Enantioselective α-Arylation

For enantioselective reactions, a chiral ligand is used in place of an achiral one. The general procedure remains similar, but careful selection of the chiral ligand, palladium source, base, and solvent is crucial for achieving high enantioselectivity. Reaction temperatures are often lower to enhance enantiocontrol.

Mandatory Visualizations

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of oxindoles involves a Pd(0)/Pd(II) catalytic cycle.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(enolate)L2 ArPd(II)(enolate)L2 ArPd(II)XL2->ArPd(II)(enolate)L2 Ligand Exchange (Oxindole Enolate) ArPd(II)(enolate)L2->Pd(0)L2 Reductive Elimination Product Product ArPd(II)(enolate)L2->Product 3-Aryl-oxindole Reactants Reactants Reactants->Pd(0)L2 Ar-X, Oxindole, Base

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of oxindoles.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for setting up a palladium-catalyzed α-arylation reaction.

Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification Dry_Vessel Oven-dry reaction vessel Inert_Atmosphere Establish inert atmosphere (N₂ or Ar) Dry_Vessel->Inert_Atmosphere Add_Solids Add oxindole, aryl halide, Pd catalyst, ligand, and base Inert_Atmosphere->Add_Solids Add_Solvent Add anhydrous, degassed solvent Add_Solids->Add_Solvent Heat_Stir Heat and stir reaction mixture Add_Solvent->Heat_Stir Monitor Monitor progress (TLC/LC-MS) Heat_Stir->Monitor Quench Cool and quench reaction Monitor->Quench Upon completion Extract Extraction with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product 3-Phenyl-oxindole

Caption: General experimental workflow for α-arylation of oxindoles.

Application Notes

  • Catalyst and Ligand Selection: The choice of ligand is critical for the success of the α-arylation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often highly effective.[4] For enantioselective transformations, chiral biaryl phosphine ligands (e.g., BINAP derivatives) are commonly employed.[2] The palladium source can be varied, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common.

  • Base and Solvent: The choice of base is crucial for the deprotonation of the oxindole to form the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used, especially with less acidic oxindoles.[5] For substrates sensitive to strong bases, milder inorganic bases such as K₃PO₄ or K₂CO₃ can be effective. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions. Toluene and dioxane are common choices.

  • Substrate Scope and Limitations: A wide variety of substituents are tolerated on both the oxindole core and the aryl halide. Electron-donating and electron-withdrawing groups are generally well-accommodated. However, extremely sterically hindered aryl halides or oxindoles may require more forcing conditions or specialized catalyst systems. Substrates with acidic protons elsewhere in the molecule may lead to competitive deprotonation and side reactions.

  • Potential Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and diarylation of the oxindole. Careful control of stoichiometry, reaction time, and temperature can help to minimize these undesired processes. In some cases, N-arylation of the oxindole can compete with C-arylation, although this is generally less of an issue with 3-substituted oxindoles under palladium catalysis.

By following the provided protocols and considering these application notes, researchers can effectively utilize the palladium-catalyzed α-arylation for the synthesis of a diverse range of 3-phenyl-oxindoles and related structures for applications in drug discovery and materials science.

References

Synthesis of 3-Phenyl-oxindole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3-Phenyl-oxindole, a valuable scaffold in medicinal chemistry and drug discovery. The primary method detailed is the palladium-catalyzed α-arylation of oxindole, a robust and efficient method for constructing the C(sp²)–C(sp³) bond.

Introduction

The this compound motif is a core structural component in a variety of biologically active compounds. Its synthesis is a key step in the development of new therapeutic agents. The palladium-catalyzed α-arylation of amides and lactams has emerged as a powerful tool for the formation of α-aryl carbonyl compounds. This protocol outlines a reproducible procedure for the synthesis of this compound using this methodology.

Experimental Protocols

Palladium-Catalyzed α-Arylation of Oxindole

This protocol is adapted from established methods of palladium-catalyzed α-arylation of oxindoles.[1][2] The reaction involves the coupling of oxindole with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a strong base.

Materials:

  • Oxindole

  • Phenyl bromide (or Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Toluene or Dioxane (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Addition of Reagents: To the flask, add oxindole (1.0 equivalent), the aryl halide (e.g., phenyl bromide, 1.2 equivalents), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) to the flask via syringe. The typical concentration is 0.1 to 0.5 M with respect to the oxindole.

  • Reaction Conditions: The reaction mixture is then heated to a temperature between 80-110 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the palladium-catalyzed α-arylation of oxindole. The values are based on general protocols and may be optimized for specific laboratory conditions.[1]

ParameterValue
Starting Materials Oxindole, Phenyl bromide
Catalyst System Pd(OAc)₂ (2 mol%), RuPhos (4 mol%)
Base Sodium tert-butoxide (1.5 equiv.)
Solvent Toluene
Temperature 100 °C
Reaction Time 12 hours
Typical Yield 75-95%
Purification Method Silica gel column chromatography

Mandatory Visualization

Synthesis_Workflow start Start: Reagents & Glassware setup Reaction Setup: - Add Pd Catalyst & Ligand - Inert Atmosphere (Ar/N2) start->setup reagents Reagent Addition: - Oxindole - Phenyl Halide - Base setup->reagents solvent Add Anhydrous Solvent (Toluene or Dioxane) reagents->solvent reaction Reaction: - Heat to 80-110°C - Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification end End: Pure this compound purification->end

Caption: Workflow for the Palladium-Catalyzed Synthesis of this compound.

References

Application of 3-Phenyl-oxindole in Anti-Cancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenyl-oxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-cancer therapeutics. Its versatile chemical nature allows for modifications that can be tailored to interact with a variety of key biological targets implicated in cancer progression. This document provides a comprehensive overview of the application of this compound derivatives in anti-cancer drug discovery, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their synthesis and biological evaluation.

Mechanisms of Action

This compound derivatives exert their anti-cancer effects through multiple mechanisms, often acting as multi-targeted agents. The primary modes of action identified to date include the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of the p53-MDM2 protein-protein interaction.

Protein Kinase Inhibition

Many this compound derivatives have been designed as potent inhibitors of various protein kinases that are frequently dysregulated in cancer. These kinases are crucial components of signaling pathways that control cell proliferation, survival, and angiogenesis.

  • Receptor Tyrosine Kinases (RTKs): A significant number of this compound compounds target RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the ATP-binding site of these kinases, they inhibit downstream signaling cascades responsible for tumor growth and the formation of new blood vessels that supply the tumor.

  • Other Kinases: Beyond RTKs, derivatives have shown inhibitory activity against other critical kinases like Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 2 (CDK2), highlighting the broad applicability of this scaffold in targeting diverse cancer-driving pathways.[1]

Tubulin Polymerization Inhibition

The microtubule network is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, the function of p53 is abrogated by its negative regulator, Murine Double Minute 2 (MDM2). Spiro-oxindole derivatives, a class of compounds containing the this compound core, have been developed as potent inhibitors of the p53-MDM2 interaction.[3][4] By binding to the p53-binding pocket on MDM2, these compounds prevent the degradation of p53, leading to its accumulation and the activation of tumor-suppressive pathways.[5]

Data Presentation

The following tables summarize the quantitative data for various this compound derivatives, showcasing their efficacy against different cancer cell lines and biological targets.

Table 1: In Vitro Anti-proliferative Activity of this compound Derivatives
Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)Citation
6f MCF-7 (Breast)IC5014.775-Fluorouracil2.02
6g MCF-7 (Breast)GI%70.30% at 10µM--
Compound 6 MCF-7 (Breast)IC503.55 ± 0.49--
Compound 6 MDA-MB-231 (Breast)IC504.40 ± 0.468--
SH-859 786-O (Kidney)IC5014.3--
Spiro-oxindole SJSA-1 (Osteosarcoma)IC50up to 0.96--[4]
Spiro-oxindole HCT116 p53-wt (Colon)IC502.9--[4]
5l Leukemia (average)GI503.39--[1]
5l Colon Cancer (average)GI505.97--[1]
Table 2: Kinase and Tubulin Polymerization Inhibitory Activity
Compound IDTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)Citation
6f EGFRKinase Inhibition1.38Sunitinib0.08
6f VEGFR-2Kinase Inhibition5.75Sunitinib0.33
6f PDGFR-βKinase Inhibition3.18Sunitinib0.18
6f Tubulin PolymerizationInhibition7.99Combretastatin A42.64
5l FLT3Kinase Inhibition0.036Sunitinib0.015[1]
5l CDK2Kinase Inhibition0.008Sunitinib0.028[1]
Spiro-oxindole MDM2-p53 InteractionHTRF Assayup to 0.0031--[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key biological assays used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives via Knoevenagel Condensation

Principle: The Knoevenagel condensation is a widely used method for the synthesis of 3-substituted oxindoles. It involves the reaction of an oxindole with an aldehyde or ketone in the presence of a basic catalyst.

Materials:

  • Substituted oxindole

  • Substituted benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Protocol:

  • To a solution of the substituted oxindole (1 mmol) and the substituted benzaldehyde (1.2 mmol) in ethanol (20 mL) in a round-bottom flask, add a catalytic amount of piperidine (0.1 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst.

  • Purify the product by recrystallization from a suitable solvent to obtain the desired this compound derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Luminescence-based)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is detected using a luciferase-based system. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence indicates kinase inhibition.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • Kinase assay buffer

  • ATP

  • This compound derivatives

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.

  • In a white, opaque plate, add the kinase, the test compound, and the kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically 25-50 µL.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding an equal volume of the luminescence-based ATP detection reagent.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization Assay (Fluorescence-based)

Principle: This assay monitors the polymerization of tubulin into microtubules in real-time. A fluorescent reporter, such as DAPI, is used, which exhibits increased fluorescence upon binding to polymerized microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol (as a polymerization enhancer)

  • Fluorescent reporter (e.g., DAPI)

  • This compound derivatives

  • Positive control (e.g., Paclitaxel - enhancer) and negative control (e.g., Vinblastine - inhibitor)

  • Black, non-binding 96-well plates

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter on ice.

  • Prepare serial dilutions of the this compound derivatives and control compounds.

  • Pre-warm the fluorescence plate reader to 37°C.

  • In a pre-chilled black 96-well plate, add the test compounds.

  • Add the tubulin solution to the wells to initiate the polymerization reaction.

  • Immediately place the plate in the pre-warmed plate reader.

  • Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60-90 minutes.

  • Plot the fluorescence intensity versus time.

  • Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibitors.

Western Blot Analysis for p53 and MDM2

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol is designed to assess the stabilization of p53 and the upregulation of its transcriptional target, MDM2, following treatment with a this compound-based MDM2-p53 inhibitor.[6][7]

Materials:

  • Cancer cells with wild-type p53

  • This compound derivative (MDM2-p53 inhibitor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, MDM2, and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and MDM2 protein levels.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this document.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds PhenylOxindole This compound Derivative PhenylOxindole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest PhenylOxindole This compound Derivative PhenylOxindole->Tubulin Binds to Colchicine Site Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

p53_MDM2_Pathway p53 p53 Degradation p53 Degradation p53->Degradation Activation p53 Activation p53->Activation TumorSuppression Cell Cycle Arrest, Apoptosis p53->TumorSuppression MDM2 MDM2 MDM2->p53 Inhibits & Targets for Degradation SpiroOxindole Spiro-oxindole Derivative SpiroOxindole->MDM2 Inhibits Proteasome Proteasome Proteasome->Degradation

Caption: Inhibition of the p53-MDM2 interaction by Spiro-oxindole derivatives.

Experimental_Workflow cluster_mechanism Mechanism Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification InVitroScreening In Vitro Screening (Cell Viability Assays) Purification->InVitroScreening MechanismStudies Mechanism of Action Studies InVitroScreening->MechanismStudies LeadOptimization Lead Optimization MechanismStudies->LeadOptimization KinaseAssay Kinase Inhibition Assays TubulinAssay Tubulin Polymerization Assays WesternBlot Western Blot (p53/MDM2)

Caption: General experimental workflow for the discovery of this compound anti-cancer agents.

References

Application Notes and Protocols for 3-Phenyl-oxindole Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of anti-inflammatory therapeutics is the identification of small molecules that can modulate critical inflammatory pathways. 3-Phenyl-oxindole derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory potential of these derivatives, focusing on their effects on key inflammatory mediators and signaling pathways.

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Many derivatives have been shown to target cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[1][2] Additionally, these compounds can suppress the production of nitric oxide (NO), a signaling molecule that plays a significant role in inflammation, by inhibiting inducible nitric oxide synthase (iNOS).[3][4][5]

The expression of both COX-2 and iNOS is regulated by upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9] this compound derivatives have been shown to interfere with these pathways, thereby reducing the transcription of various pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][10][11]

Data Presentation

The following tables summarize the anti-inflammatory activity of various indole derivatives, including this compound analogues, in key in vitro and in vivo assays.

Table 1: In Vitro COX-2 Inhibitory Activity of Indole Derivatives

Compound IDDerivative ClassIC50 (µM)Reference CompoundIC50 (µM)
4e 1,3-dihydro-2H-indolin-2-one2.35 ± 0.04Celecoxib-
9h 1,3-dihydro-2H-indolin-2-one2.42 ± 0.10Celecoxib-
9i 1,3-dihydro-2H-indolin-2-one3.34 ± 0.05Celecoxib-
PYZ16 Diarylpyrazole0.52Celecoxib0.78
PYZ3 Diaryl heterocycle0.011Rofecoxib-
6b 1,2,3-triazole/benzenesulfonamide0.04Celecoxib0.05
6j 1,2,3-triazole/benzenesulfonamide0.04Celecoxib0.05

Note: Data is compiled from multiple sources and derivative classes to provide a comparative overview.[1][12][13]

Table 2: In Vitro Nitric Oxide (NO) Production Inhibitory Activity in LPS-Stimulated RAW 264.7 Macrophages

Compound IDDerivative ClassIC50 (µM)Reference CompoundIC50 (µM)
UA-1 Ursolic acid-indole conjugate2.2 ± 0.4Ursolic Acid17.5 ± 2.0
4e 1,3-dihydro-2H-indolin-2-one13.51 ± 0.48PDTC>20
9d 1,3-dihydro-2H-indolin-2-one10.03 ± 0.27PDTC>20
Luteolin Flavone17.1--
Compound 51 Small molecule NF-κB inhibitor3.1 ± 1.1--

PDTC: Ammonium pyrrolidinedithiocarbamate. Data compiled from multiple sources.[1][4][6][14]

Table 3: In Vitro Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Compound IDCytokineInhibition (%) at ConcentrationIC50 (µM)
UA-1 TNF-α74.2 ± 2.1 at 5.0 µM-
UA-1 IL-655.9 ± 3.7 at 5.0 µM-
UA-1 IL-1β59.7 ± 4.2 at 5.0 µM-
Indole-3-carboxylic acid IL-1β-4.38
Tyrosol TNF-α-4.60
Tyrosol IL-6-2.67
Tyrosol IL-1β-0.91
Compound 4 TNF-α71%-
Compound 4 IL-653%-

Data compiled from multiple sources.[10][11][14]

Table 4: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Compound IDDerivative ClassDose (mg/kg)Inhibition of Edema (%) at 3hInhibition of Edema (%) at 5hReference DrugInhibition (%)
Compound 13 Thiazole derivative-62.0052.00Indomethacin67.00 (3h), 62.00 (5h)
Compound 1f 1,3,4-thiadiazole-65.8332.50--
Piroxicam-loaded lipospheres ---58.6--
PYZ16 Diarylpyrazole-64.28-Celecoxib57.14

Data compiled from multiple sources.[12][15][16]

Signaling Pathways and Experimental Workflows

inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates Oxindole This compound Derivatives Oxindole->IKK Inhibits Oxindole->MAPKK Inhibits

Caption: Inflammatory signaling pathways targeted by this compound derivatives.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay COX_Assay COX-2 Inhibition Assay Data_Analysis1 Data_Analysis1 COX_Assay->Data_Analysis1 IC50 Determination NO_Assay Nitric Oxide (NO) Assay (RAW 264.7 cells) Data_Analysis2 Data_Analysis2 NO_Assay->Data_Analysis2 IC50 Determination Cytokine_Assay Cytokine Assay (TNF-α, IL-6) (RAW 264.7 cells) Data_Analysis3 Data_Analysis3 Cytokine_Assay->Data_Analysis3 % Inhibition / IC50 Paw_Edema Carrageenan-Induced Paw Edema (Rat) Data_Analysis4 Data_Analysis4 Paw_Edema->Data_Analysis4 % Inhibition of Edema Compound This compound Derivative Compound->COX_Assay Compound->NO_Assay Compound->Cytokine_Assay Compound->Paw_Edema

Caption: General experimental workflow for evaluating anti-inflammatory activity.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for determining the direct inhibitory effect of a test compound on purified COX-2 enzyme.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • This compound derivative (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, fluorometric probe, and test compounds in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

  • Compound Addition: Add the this compound derivative at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (Celecoxib).

  • Enzyme Addition: Add the purified COX-2 enzyme solution to all wells except for the no-enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.

In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)

This assay measures the inhibitory effect of a test compound on NO production by quantifying nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound derivative (dissolved in DMSO)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well clear microplate

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells with cells only, cells with LPS only, and cells with the test compound only.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples. Determine the percent inhibition of NO production by the test compound and calculate the IC50 value.

In Vitro Cytokine (TNF-α and IL-6) Release Assay in LPS-Stimulated RAW 264.7 Macrophages (ELISA)

This protocol quantifies the amount of pro-inflammatory cytokines released into the cell culture medium following stimulation.

Materials:

  • RAW 264.7 cells and culture reagents (as above)

  • LPS

  • This compound derivative

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow the same procedure for cell seeding, compound pre-treatment, and LPS stimulation as in the NO production assay.[5][17]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Calculate the concentration of TNF-α and IL-6 in the samples. Determine the percent inhibition of cytokine release by the test compound and calculate the IC50 values.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.[18][19]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound derivative (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the this compound derivative or vehicle orally or intraperitoneally. Administer the positive control drug.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

carrageenan_workflow Start Animal Acclimatization & Grouping Baseline Measure Baseline Paw Volume Start->Baseline Dosing Administer Test Compound, Positive Control, or Vehicle Baseline->Dosing Induction Inject Carrageenan into Hind Paw Dosing->Induction Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End Results Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

This compound derivatives represent a versatile scaffold for the development of novel anti-inflammatory agents. The protocols and data presented in this document provide a comprehensive guide for researchers to evaluate the efficacy of these compounds. By utilizing a combination of in vitro and in vivo assays, it is possible to characterize their mechanism of action, determine their potency, and assess their potential as therapeutic candidates for the treatment of inflammatory diseases. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their anti-inflammatory properties and advancing them through the drug discovery pipeline.

References

Synthesis of 3,3-Disubstituted Oxindoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3,3-disubstituted oxindoles represents a critical step in the discovery of novel therapeutics. This structural motif is a cornerstone in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties. [1][2] The precise arrangement of substituents at the C3 position is often crucial for biological function, making the development of robust and stereoselective synthetic methods a significant area of chemical research.[1][3][4]

This document provides detailed protocols for several key methodologies for the synthesis of 3,3-disubstituted oxindoles, accompanied by quantitative data and a generalized experimental workflow.

Key Synthetic Strategies

A variety of synthetic strategies have been developed to access the 3,3-disubstituted oxindole core. These can be broadly classified into several categories:

  • Enantioselective Addition to Isatins: This approach involves the addition of nucleophiles to the C3 carbonyl of isatins or their corresponding ketimines.[1][3][4]

  • Cyclization Reactions: Intramolecular cyclization of suitably functionalized precursors, such as N-arylacrylamides, is a powerful method for constructing the oxindole ring system.[2]

  • Rearrangement Reactions: Methods involving rearrangements, such as the 1,2-rearrangement of 2-substituted indoles, offer a unique pathway to these structures.[5]

  • Multi-component Reactions: These reactions allow for the rapid assembly of complex oxindole structures from simple starting materials in a single step.[6][7]

This report will focus on providing detailed protocols for two distinct and effective methods: a Palladium-Catalyzed Enantioselective Cyanoamidation and a Direct Oxidative Alkylarylation of N-Arylacrylamides.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the two highlighted synthetic protocols, showcasing their efficiency across various substrates.

ProtocolSubstrate (Starting Material)Catalyst/ReagentSolventTime (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
Pd-Catalyzed Cyanoamidation N-Methyl-N-(2-allylphenyl)cyanoformamidePd(dba)₂, Phosphoramidite Ligand, DMPUDecalin15 (min)9669[8][9]
N-Methyl-N-(2-(but-3-en-1-yl)phenyl)cyanoformamidePd(dba)₂, Phosphoramidite Ligand, DMPUDecalin-8875[8]
N-Methyl-N-(2-(pent-4-en-1-yl)phenyl)cyanoformamidePd(dba)₂, Phosphoramidite Ligand, DMPUDecalin-9180[8]
Direct Oxidative Alkylarylation N-Methyl-N-phenylmethacrylamide & CyclohexanePhI(OAc)₂Cyclohexane2490N/A[2]
N-(4-Fluorophenyl)-N-methylmethacrylamide & CyclohexanePhI(OAc)₂Cyclohexane3675N/A[2]
N-(4-Chlorophenyl)-N-methylmethacrylamide & CyclohexanePhI(OAc)₂Cyclohexane3689N/A[2]
N-(4-Bromophenyl)-N-methylmethacrylamide & CyclohexanePhI(OAc)₂Cyclohexane3666N/A[2]
N-Methyl-N-(p-tolyl)methacrylamide & CyclohexanePhI(OAc)₂Cyclohexane2476N/A[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Enantioselective Cyanoamidation of Olefins

This protocol provides a rapid and efficient method for the synthesis of a variety of 3,3-disubstituted oxindoles with good to high enantioselectivity.[8][9]

Materials:

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

  • Optically active phosphoramidite ligand

  • N,N-dimethylpropylene urea (DMPU)

  • Decalin (solvent)

  • Substituted N-arylcyanoformamide

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(dba)₂ and the optically active phosphoramidite ligand.

  • Add decalin as the solvent, followed by the substituted N-arylcyanoformamide substrate and N,N-dimethylpropylene urea (DMPU).

  • Heat the reaction mixture to the desired temperature (e.g., 130 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Protocol 2: Direct Oxidative Alkylarylation of N-Arylacrylamides

This metal-free method allows for the synthesis of 3,3-disubstituted oxindoles through a radical-initiated alkylation/cyclization process.[2]

Materials:

  • N-arylacrylamide substrate

  • Alkane (e.g., cyclohexane, used as both reactant and solvent)

  • (Diacetoxy)iodobenzene (PhI(OAc)₂) (oxidant)

  • Sodium bicarbonate (NaHCO₃) (base)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vessel, combine the N-arylacrylamide substrate, the alkane (in excess, serving as the solvent), (diacetoxy)iodobenzene, and sodium bicarbonate.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction for 24-36 hours, checking for the consumption of the starting material by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alkane under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3,3-disubstituted oxindole product.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of 3,3-disubstituted oxindoles as described in the protocols.

G Start Starting Materials (e.g., N-Arylacrylamide, Isatin) Reaction Chemical Synthesis (e.g., Pd-Catalyzed Cyanoamidation, Oxidative Alkylarylation) Start->Reaction Reagents, Catalyst Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Product Analysis Further Analysis (Chiral HPLC for ee, Biological Assays) Characterization->Analysis FinalProduct Pure 3,3-Disubstituted Oxindole Analysis->FinalProduct

Caption: General workflow for the synthesis of 3,3-disubstituted oxindoles.

Signaling Pathways and Biological Relevance

While specific signaling pathway diagrams are highly dependent on the individual biological activity of a particular 3,3-disubstituted oxindole, it is well-established that this class of compounds can interact with a variety of biological targets. For example, some spirooxindoles have been investigated for their potent anticancer activity, which may involve the modulation of key signaling pathways such as those regulated by p53, caspases, or receptor tyrosine kinases. The development of diverse synthetic protocols, as outlined above, is crucial for generating libraries of these compounds for structure-activity relationship (SAR) studies to elucidate their mechanisms of action and identify novel drug candidates.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a bioactive 3,3-disubstituted oxindole.

G Oxindole 3,3-Disubstituted Oxindole Target Protein Target (e.g., Kinase, Receptor) Oxindole->Target Inhibition or Activation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Upstream Upstream Signaling Component Upstream->Target Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream1->Response Downstream2->Response

Caption: Hypothetical signaling pathway modulated by a 3,3-disubstituted oxindole.

References

Enantioselective Synthesis of Chiral 3-Phenyl-oxindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral 3-phenyl-oxindole, a valuable scaffold in medicinal chemistry and drug discovery. The protocols outlined below are based on established palladium-catalyzed and organocatalytic methodologies, offering routes to this important chiral building block with high enantioselectivity.

Introduction

The 3,3-disubstituted oxindole framework is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. The asymmetric synthesis of these molecules, particularly those bearing a chiral quaternary center, is of significant interest. This document focuses on the enantioselective synthesis of this compound, a key intermediate for the development of novel therapeutics. Two powerful and distinct catalytic approaches are presented: a palladium-catalyzed α-arylation and an organocatalytic Mannich reaction.

Method 1: Palladium-Catalyzed Enantioselective α-Arylation

This method utilizes a palladium catalyst with a chiral phosphine ligand to achieve the asymmetric coupling of an oxindole with an aryl halide, leading to the formation of a C-C bond at the C3 position with high enantiocontrol.[1][2][3]

Catalytic System Overview

The key to this enantioselective transformation is the use of a palladium precursor in combination with a chiral, P-stereogenic biarylmonophosphine ligand. This ligand framework effectively creates a chiral environment around the metal center, enabling facial discrimination of the oxindole enolate during the coupling process.

Experimental Protocol

General Procedure for the Enantioselective α-Arylation of 3-H-Oxindole:

This protocol is adapted from the work of Buchwald and co-workers (J. Am. Chem. Soc. 2009, 131, 9900–9901).[1]

Materials:

  • N-Substituted oxindole (e.g., N-methyl-oxindole)

  • Phenyl bromide

  • TMEDA·PdMe₂ (Tetramethylethylenediamine)palladium(II) dimethyl

  • Chiral Ligand (e.g., an axially chiral, P-stereogenic biarylmonophosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Cyclohexane (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Syringes and cannulation equipment

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube equipped with a magnetic stir bar is charged with TMEDA·PdMe₂ (0.02 mmol, 4 mol%) and the chiral phosphine ligand (0.02 mmol, 4 mol%).

  • Reagent Addition: To the Schlenk tube, add N-substituted oxindole (0.65 mmol, 1.3 equiv), sodium tert-butoxide (1.0 mmol, 2.0 equiv), and cyclohexane (1.0 mL).

  • Initiation: Add phenyl bromide (0.5 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature or heated to 50-100 °C) and monitored by TLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the mixture is diluted with diethyl ether or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data Summary

The following table summarizes representative data for the palladium-catalyzed enantioselective α-arylation of oxindoles.

EntryOxindole SubstrateAryl HalideCatalyst Loading (mol%)Ligand Loading (mol%)Base (equiv)SolventTemp (°C)Yield (%)ee (%)Reference
1N-Methyl-oxindolePhenyl bromide44NaOtBu (2.0)Cyclohexane508595[1]
2N-Benzyl-oxindole4-Methoxyphenyl bromide44NaOtBu (2.0)Cyclohexane709297[2]
3N-Methyl-oxindole3-Chlorophenyl bromide44NaOtBu (2.0)Cyclohexane507892[1]

Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Charge Schlenk tube with TMEDA·PdMe₂ and Chiral Ligand prep2 Add N-substituted oxindole, NaOtBu, and Cyclohexane prep1->prep2 react1 Add Phenyl Bromide prep2->react1 react2 Stir at specified temperature (Monitor by TLC) react1->react2 workup1 Cool to RT, Dilute with Et₂O/EtOAc react2->workup1 workup2 Wash with H₂O and Brine workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify analysis1 Determine Enantiomeric Excess (Chiral HPLC) purify->analysis1 G cluster_inputs pd0 Pd(0)L* oa Oxidative Addition aryl_pd Ar-Pd(II)-X L* oa->aryl_pd enolate_exchange Enolate Exchange pd_enolate Ar-Pd(II)-Enolate L* enolate_exchange->pd_enolate re Reductive Elimination product This compound pd_enolate->product re->pd0 aryl_halide Ar-X oxindole_enolate Oxindole Enolate G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Charge vial with this compound and Chiral Organocatalyst prep2 Add Anhydrous Solvent prep1->prep2 react1 Add N-Boc-imine prep2->react1 react2 Stir at Room Temperature (Monitor by TLC) react1->react2 workup1 Remove Solvent react2->workup1 purify Flash Column Chromatography workup1->purify analysis1 Determine dr and ee (Chiral HPLC) purify->analysis1 G cluster_inputs catalyst Bifunctional Organocatalyst activation Dual Activation activated_complex [Oxindole-Catalyst-Imine] Transition State activation->activated_complex mannich_addition Mannich Addition product_catalyst_complex [Product-Catalyst] Complex mannich_addition->product_catalyst_complex product_release Product Release product Mannich Adduct product_catalyst_complex->product product_release->catalyst oxindole Oxindole imine Imine

References

Application Notes and Protocols: Development of Novel 3-Phenyl-oxindole-based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel 3-phenyl-oxindole-based therapeutic agents. The protocols and data presented herein are designed to guide researchers in the development and screening of this promising class of compounds.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substitution at the C3 position, particularly with a phenyl group, has yielded derivatives with a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines key synthetic strategies, biological screening protocols, and data analysis for the development of novel this compound-based drug candidates.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological data for representative this compound derivatives, highlighting their potential as therapeutic agents.

Table 1: Antiproliferative Activity of 3-Substituted Oxindole Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
6f MCF-7 (Breast Cancer)14.775-Fluorouracil (5FU)2.02[3]
SH-859 786-O (Kidney Cancer)~10--[2]
5l Leukemia (Average)3.39--[4]
5l Colon Cancer (Average)5.97--[4]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

CompoundKinase TargetIC50 (nM)Reference CompoundIC50 (nM)Reference
5l FLT336.21 ± 1.07Sunitinib-[4]
5l CDK28.17 ± 0.32Sunitinib27.90 ± 1.80[4]
9a c-KitPotent Inhibitor--[5]
9b c-KitPotent Inhibitor--[5]

Table 3: Anti-inflammatory Activity of 3-Methyl-2-phenyl-1-substituted-indole Derivatives

CompoundTime (h)% Inhibition of EdemaReference
10d 167.9[6]
10e 173.5[6]
10f 171.2[6]
10d 366.8[6]
10e 380.1[6]
10f 375.3[6]
10d 657.9[6]
10e 678.8[6]
10f 669.4[6]

Experimental Protocols

Synthesis of 3-Substituted Oxindole Derivatives (e.g., Compounds 6a-j)

This protocol is based on a base-catalyzed Knoevenagel condensation reaction.[3]

Materials:

  • Alkylated p-hydroxy benzaldehyde derivatives (4a-c)

  • Oxindole derivatives (5a-e)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve equimolar amounts of the appropriate alkylated p-hydroxy benzaldehyde derivative (e.g., 4a) and oxindole derivative (e.g., 5a) in absolute ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 3-substituted oxindole derivative.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[3]

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, 786-O)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (e.g., 5-50 µM) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[2]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against specific protein kinases.

Materials:

  • Recombinant human kinase (e.g., FLT3, CDK2, c-Kit)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

  • In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to measure ADP production).

  • Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[4]

Visualizations

Signaling Pathways and Experimental Workflows

G General Synthetic Workflow for 3-Phenyl-oxindoles cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Oxindole Oxindole Condensation Knoevenagel Condensation Oxindole->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Product This compound Derivative Condensation->Product

Caption: Synthetic workflow for this compound derivatives.

G Signaling Pathway Inhibition by 3-Phenyl-oxindoles Growth_Factor Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, c-Kit) Growth_Factor->RTK Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Oxindole This compound Derivative Oxindole->RTK Inhibition Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation

Caption: Inhibition of receptor tyrosine kinase signaling.

G Antiproliferative Screening Workflow Start Seed Cancer Cells in 96-well plate Incubate_1 Incubate 24h Start->Incubate_1 Treat Treat with this compound Derivatives Incubate_1->Treat Incubate_2 Incubate 48-72h Treat->Incubate_2 MTT Add MTT Reagent Incubate_2->MTT Incubate_3 Incubate 4h MTT->Incubate_3 Dissolve Add DMSO to Dissolve Formazan Incubate_3->Dissolve Read Measure Absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Values Read->Analyze

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Phenyl-oxindole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Phenyl-oxindole, a promising scaffold in drug discovery, intended for preclinical evaluation. The protocols detailed herein are designed to be scalable and reproducible, ensuring a consistent supply of high-purity material for pharmacological and toxicological studies. Furthermore, this application note outlines the typical preclinical workflow for a small molecule candidate like this compound and discusses its potential biological targets, focusing on the PI3K/Akt/mTOR and NF-κB signaling pathways, which are frequently implicated in cancer.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This compound, in particular, has emerged as a molecule of interest for the development of novel therapeutics. Its structural motif is present in compounds that have shown potential as kinase inhibitors and modulators of key cellular signaling pathways. To advance this compound from a laboratory curiosity to a viable preclinical candidate, robust and scalable synthetic methods are paramount. This document provides such a protocol, alongside the necessary analytical techniques for characterization and a framework for its progression through preclinical development.

Scalable Synthesis of this compound

While a specific gram-scale protocol for this compound is not widely published, a scalable synthesis can be proposed based on established methods for related 3-aryloxindoles. The following protocol adapts a Palladium-catalyzed α-arylation of a 3-aryloxindole precursor, which offers good functional group tolerance and scalability.

Proposed Synthetic Route

A potential scalable synthesis of this compound can be achieved through the Palladium-catalyzed α-arylation of 2-oxindole with a suitable phenylating agent.

Synthetic_Route 2-Oxindole 2-Oxindole Reaction_Vessel Reaction Vessel 2-Oxindole->Reaction_Vessel Phenyl_Bromide Phenyl Bromide Phenyl_Bromide->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Purification Purification (Chromatography) Reaction_Vessel->Purification This compound This compound Purification->this compound

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Gram-Scale Synthesis

Materials:

  • 2-Oxindole

  • Phenyl Bromide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add 2-oxindole (1.0 eq), Palladium(II) Acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by the base (2.0 eq) and phenyl bromide (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Characterization:

  • Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation
ParameterValue
Starting Materials 2-Oxindole, Phenyl Bromide
Catalyst Palladium(II) Acetate
Ligand Triphenylphosphine
Base Sodium tert-butoxide
Solvent Toluene
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield >80% (expected)
Purity (Post-Chr.) >98% (expected)

Preclinical Development Workflow

The preclinical development of this compound will follow a structured workflow to assess its safety and efficacy before consideration for human trials.

Preclinical_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Point ScaleUp Scale-up Synthesis Purity Purity & Stability Analysis ScaleUp->Purity TargetID Target Identification Purity->TargetID CellAssays Cell-based Assays (Potency, Efficacy) TargetID->CellAssays ADME In Vitro ADME/Tox CellAssays->ADME PK Pharmacokinetics (PK) ADME->PK PD Pharmacodynamics (PD) PK->PD Tox Toxicology Studies PD->Tox Efficacy Efficacy in Disease Models Tox->Efficacy GoNoGo Go/No-Go for Clinical Trials Efficacy->GoNoGo

Caption: Preclinical development workflow for this compound.

Potential Biological Targets and Signaling Pathways

Based on the known activities of related indole and oxindole derivatives, this compound is hypothesized to modulate key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and NF-κB pathways are prominent potential targets.

PI3K/Akt/mTOR and NF-κB Signaling Pathways

Indole compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell metabolism, growth, and proliferation that is often dysregulated in cancer.[1] Furthermore, there is a significant crosstalk between the PI3K/Akt/mTOR and NF-κB pathways.[1] The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. Inhibition of the PI3K/Akt pathway can lead to the downregulation of NF-κB activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Gene Gene Expression (Proliferation, Survival, Angiogenesis, Inflammation) mTOR->Gene IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->Gene Compound This compound Compound->PI3K inhibits? Compound->Akt inhibits? Compound->IKK inhibits?

Caption: Potential modulation of PI3K/Akt and NF-κB pathways.

Conclusion

This application note provides a foundational framework for the scale-up synthesis and preclinical evaluation of this compound. The proposed synthetic protocol offers a scalable and efficient route to obtain high-purity material. The outlined preclinical workflow and the discussion of potential biological targets provide a clear roadmap for advancing this promising compound towards clinical development. Further experimental validation of the synthetic route and detailed investigation into the specific molecular interactions of this compound with its targets are crucial next steps.

References

Troubleshooting & Optimization

Technical Support Center: Knoevenagel Condensation for 3-Phenyl-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenyl-oxindole and its derivatives via the Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Knoevenagel condensation for synthesizing this compound?

The Knoevenagel condensation is a nucleophilic addition reaction followed by a dehydration reaction. In the context of this compound synthesis, it typically involves the reaction of an oxindole with benzaldehyde or the condensation of isatin with a compound containing an active methylene group flanked by a phenyl group (e.g., phenylacetic acid derivatives). The reaction is usually catalyzed by a weak base.[1][2]

Q2: My reaction is showing low to no yield. What are the common causes and how can I troubleshoot this?

Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The base catalyst may be old, impure, or insufficient. Ensure you are using a fresh batch of the catalyst. Consider screening different catalysts such as piperidine, pyrrolidine, or ammonium salts.[3][4]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. Protic polar solvents like ethanol are commonly effective.[5] For some substrates, aprotic polar solvents like DMF or even solvent-free conditions might be optimal.[3]

  • Suboptimal Temperature: The reaction may require heating to overcome the activation energy. Many Knoevenagel condensations are performed at reflux temperatures.[6] However, for sensitive substrates, lower temperatures and longer reaction times might be necessary to prevent side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.[7]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct. This can shift the equilibrium back towards the reactants, thereby reducing the yield.[8] To counter this, techniques like azeotropic distillation using a Dean-Stark apparatus (commonly with toluene as the solvent) or the addition of molecular sieves can be employed to remove water as it is formed.[8]

  • Steric Hindrance: Bulky substituents on either the oxindole or the benzaldehyde can sterically hinder the reaction, leading to lower yields.[4] In such cases, a more active catalyst or higher reaction temperatures may be required.

Q3: I am observing the formation of multiple products or side reactions. How can I improve the selectivity?

The formation of side products can complicate purification and reduce the yield of the desired this compound.

  • Self-Condensation: Using a strong base can promote the self-condensation of benzaldehyde if it has enolizable protons, or the oxindole itself. Employing a weak base like piperidine or ammonium acetate is recommended to minimize this side reaction.[2]

  • E/Z Isomerization: The double bond formed in the product can exist as either the E or Z isomer. The reaction often yields a mixture of both.[9] The ratio of these isomers can be influenced by the choice of solvent, catalyst, and reaction temperature.[5][10] For instance, some studies have shown that specific catalysts can favor the formation of one isomer over the other.[11] If a specific isomer is required, separation can be achieved by chromatography or crystallization.[9] Additionally, isomerization of the product mixture can be induced by UV irradiation or by changing the pH of the medium to enrich the desired isomer.[9]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. This can be minimized by carefully controlling the stoichiometry of the reactants, ideally using a 1:1 molar ratio.

Q4: How can I effectively purify the this compound product?

Purification can sometimes be challenging due to the presence of unreacted starting materials, catalyst residues, or side products.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethanol and water) is often the most effective method for purification.[7]

  • Column Chromatography: For oily products or mixtures of isomers that are difficult to separate by crystallization, silica gel column chromatography is the preferred method. A gradient elution with a solvent system like hexane/ethyl acetate can be effective.[7]

  • Washing: After the reaction, washing the crude product with water can help remove water-soluble catalysts and byproducts. A wash with a non-polar solvent like hexane can help remove non-polar impurities.[12]

Experimental Protocols & Data

The following tables summarize various reported conditions for the synthesis of 3-benzylidene oxindoles, which are structurally very similar to this compound. These can serve as a starting point for optimizing your reaction.

Table 1: Knoevenagel Condensation of Oxindole with Benzaldehyde Derivatives

AldehydeCatalystSolventTemperatureTime (h)Yield (%)Reference
BenzaldehydePiperidineEthanolReflux3-5~45 (E/Z mixture)[5]
4-MethoxybenzaldehydePiperidineEthanolReflux3-5Not specified[5]
4-NitrobenzaldehydePiperidineEthanolReflux3-5Not specified[5]
BenzaldehydePyrrolidineTolueneRefluxNot specifiedHigh[6]
Various aromatic aldehydesPorcine Pancreas Lipase (PPL)Not specifiedNot specifiedNot specifiedHigh (E-selective)[11]
BenzaldehydeCeO₂Not specifiedNot specifiedNot specifiedHigh (E-selective)[11]

Table 2: Knoevenagel Condensation of Isatin with Active Methylene Compounds

Isatin DerivativeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
IsatinMalononitrilePiperidinium acetateWater1000.5-1High[13]
IsatinEthyl CyanoacetatePiperidinium acetateWater1000.5-1High[13]

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the Knoevenagel condensation to synthesize this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant Mixing Mix Oxindole/Isatin and Benzaldehyde/Phenylacetic acid derivative in the chosen solvent Catalyst Addition Add the weak base catalyst (e.g., Piperidine, Pyrrolidine) Reactant Mixing->Catalyst Addition Reaction Conditions Heat the mixture to the desired temperature (e.g., Reflux) and monitor by TLC Catalyst Addition->Reaction Conditions Cooling & Precipitation Cool the reaction mixture to induce precipitation Reaction Conditions->Cooling & Precipitation Filtration Filter the crude product Cooling & Precipitation->Filtration Washing Wash the solid with cold solvent Filtration->Washing Purification Purify by recrystallization or column chromatography Washing->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization G Start Start: Low/No Yield Check Catalyst Catalyst Active? Start->Check Catalyst Use Fresh Catalyst Use fresh or different catalyst Check Catalyst->Use Fresh Catalyst No Check Solvent Solvent Appropriate? Check Catalyst->Check Solvent Yes Use Fresh Catalyst->Check Solvent Screen Solvents Screen different solvents (e.g., Ethanol, Toluene) Check Solvent->Screen Solvents No Check Temperature Temperature Optimal? Check Solvent->Check Temperature Yes Screen Solvents->Check Temperature Adjust Temperature Adjust temperature (e.g., increase to reflux) Check Temperature->Adjust Temperature No Remove Water Water Removal Needed? Check Temperature->Remove Water Yes Adjust Temperature->Remove Water Use Dean-Stark Use Dean-Stark or molecular sieves Remove Water->Use Dean-Stark Yes Further Optimization Further Optimization (Stoichiometry, Time) Remove Water->Further Optimization No Use Dean-Stark->Further Optimization Problem Solved Problem Solved Further Optimization->Problem Solved

References

Technical Support Center: Optimizing Palladium Catalysts for 3-Phenyl-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenyl-oxindole using palladium catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for synthesizing this compound?

A1: The most prevalent method is the palladium-catalyzed α-arylation of an oxindole core with a phenyl halide (e.g., bromobenzene or chlorobenzene). This reaction is a type of Buchwald-Hartwig amination or, more broadly, a C-C coupling reaction. Other methods include variations of the Heck and Suzuki coupling reactions.

Q2: My reaction is not proceeding to completion, or I am observing very low yields. What are the likely causes?

A2: Low conversion or yield can be attributed to several factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is being deactivated. This can be due to impurities in the reagents or solvents, or the presence of oxygen.

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

  • Suboptimal Base: The choice and amount of base are critical for the deprotonation of the oxindole. An unsuitable base can lead to incomplete deprotonation or side reactions.

  • Incorrect Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature may result in slow kinetics, while too high a temperature can lead to catalyst decomposition or side product formation.

Q3: I am observing significant side product formation. What are the common side products and how can I minimize them?

A3: Common side products in the palladium-catalyzed α-arylation of oxindoles include:

  • Hydrodehalogenation of the aryl halide: The phenyl halide is reduced to benzene. This can be minimized by ensuring an efficient catalytic cycle and avoiding sources of protic impurities.

  • Diarylation of the oxindole: The oxindole is arylated at both the C3 and N1 positions. Using a bulky ligand and carefully controlling the stoichiometry of the reactants can favor mono-arylation at the C3 position.[1]

  • Homocoupling of the aryl halide: Two molecules of the phenyl halide couple to form biphenyl. This is often a result of slow transmetalation or reductive elimination steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a pre-catalyst or ensure rigorous exclusion of oxygen and moisture. Consider using a different palladium source (e.g., Pd(dba)₂ instead of Pd(OAc)₂).[1]
Inappropriate ligandScreen different phosphine ligands. Bulky, electron-rich ligands like PCy₃ or N-heterocyclic carbenes (NHCs) have shown good results.[2][3]
Incorrect baseKHMDS has been shown to be an effective base for this transformation.[1] Ensure the base is freshly opened or properly stored.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition.
Significant Side Product Formation HydrodehalogenationEnsure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
DiarylationUse a bulky ligand to sterically hinder N-arylation. Optimize the stoichiometry of oxindole to the aryl halide.
Homocoupling of aryl halideAdjust the ligand-to-palladium ratio. A higher ligand concentration can sometimes suppress this side reaction.
Reaction Stalls Before Completion Catalyst decompositionLower the reaction temperature. Consider using a more robust ligand that can stabilize the palladium catalyst for longer periods.
Product inhibitionIf possible, try to remove the product from the reaction mixture as it is formed, for example, by crystallization if applicable.

Quantitative Data Summary

Table 1: Effect of Palladium Source and Ligand on Yield

Pd SourceLigandBaseSolventYield (%)Reference
Pd(dba)₂BINAPKHMDSDioxane57[1]
Pd(OAc)₂BINAPKHMDSDioxane44[1]
Pd(OAc)₂PCy₃NaOtBuTolueneHigh[2][3]
[Pd(π-cinnamyl)Cl]₂L15K₃PO₄Toluene>99[4]

Table 2: Effect of Base and Solvent on Yield

LigandBaseSolventYield (%)Reference
BINAPKHMDSDioxane70[1]
BINAPKHMDSTHF32[1]
DPPFKHMDSDioxane48[1]
DPPFLiTMPDioxane38[1]

Experimental Protocols

General Protocol for Palladium-Catalyzed α-Arylation of Oxindole

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Oxindole

  • Phenyl halide (e.g., bromobenzene)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PCy₃, XPhos, SPhos)

  • Base (e.g., KHMDS, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or glovebox

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the oxindole and the phenyl halide to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_catalyst Add Pd Precursor, Ligand, & Base setup_reaction->add_catalyst add_reactants Add Oxindole & Phenyl Halide add_catalyst->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product purify->characterize

Caption: A typical experimental workflow for the palladium-catalyzed synthesis of this compound.

Troubleshooting_Flowchart start Low Yield or No Reaction check_catalyst Check Catalyst System (Pd source, ligand) start->check_catalyst check_conditions Check Reaction Conditions (Base, solvent, temp) start->check_conditions check_reagents Check Reagent Purity (Anhydrous, degassed) start->check_reagents optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst optimize_conditions Optimize Base, Solvent, & Temperature check_conditions->optimize_conditions purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents success Improved Yield optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A logical troubleshooting workflow for addressing low yields in this compound synthesis.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex pd_enolate [Ar-Pd(II)-Enolate]L_n pd_complex->pd_enolate Ligand Exchange pd_enolate->pd0 product This compound pd_enolate->product Reductive Elimination reactant1 Phenyl-X reactant1->pd_complex Oxidative Addition reactant2 Oxindole + Base reactant2->pd_enolate

Caption: A simplified representation of the palladium catalytic cycle for α-arylation of oxindole.

References

improving the reaction yield of 3-Phenyl-oxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-phenyl-oxindole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section is organized by synthetic method and addresses specific issues in a question-and-answer format.

Method 1: Palladium-Catalyzed Intramolecular α-Arylation of Amides

This method involves the intramolecular cyclization of an N-(2-halophenyl) amide to form the oxindole ring.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of palladium source and ligand is critical. Ensure your palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂) and phosphine ligand (e.g., BINAP) are fresh and properly stored to avoid decomposition. Inactive catalysts are a common cause of low conversion.

  • Base: The strength and solubility of the base are crucial for efficient enolate formation. While strong bases like sodium tert-butoxide are commonly used, they can also promote side reactions. Consider screening other bases such as potassium carbonate or potassium phosphate, especially if your substrate is sensitive.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Dioxane has been found to be more effective than THF for some amide arylations. Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the palladium catalyst.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature by screening a range (e.g., 80-110 °C). Temperatures that are too high can lead to catalyst decomposition and side product formation.

Q2: I am observing significant side product formation on my TLC. What are the likely side reactions and how can I minimize them?

Common side reactions include hydrodehalogenation of the starting material and intermolecular coupling.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be favored by moisture in the reaction. Ensure all reagents and solvents are anhydrous.

  • Intermolecular Coupling: Instead of the desired intramolecular cyclization, the amide enolate can react with another molecule of the aryl halide. This is more likely at higher concentrations. Try running the reaction at a lower concentration.

  • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct. This is often a sign of a suboptimal catalyst system or reaction conditions. Re-evaluating the ligand and base combination can help minimize this.

Q3: My palladium catalyst appears to be decomposing (turning black). How can I prevent this?

Palladium black formation indicates catalyst precipitation and deactivation.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the desired catalytic cycle. Ensure you are using an appropriate ligand and that the palladium-to-ligand ratio is optimized.

  • Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Temperature Control: Avoid excessive temperatures, which can accelerate catalyst decomposition.

Method 2: Suzuki-Miyaura Coupling

This method involves the cross-coupling of a 3-halo-oxindole with phenylboronic acid.

Q1: I am getting a low yield in my Suzuki coupling reaction. What are the most common reasons for this?

Low yields in Suzuki couplings are a frequent issue and can often be resolved by careful optimization.

  • Protodeboronation: A major side reaction is the replacement of the boronic acid group with a hydrogen atom, especially with electron-deficient boronic acids. Using milder bases like K₃PO₄ or Cs₂CO₃ can help. Alternatively, consider using more stable boronic esters (e.g., pinacol esters).

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For challenging couplings, highly active catalyst systems with bulky, electron-rich ligands (e.g., XPhos, SPhos) are often required. Ensure the catalyst and ligand are not degraded.

  • Base: The base is necessary to activate the boronic acid for transmetalation. The solubility and strength of the base are important. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.

  • Solvent System: Common solvent systems include mixtures of polar aprotic solvents like dioxane, THF, or DMF with water. The solvent plays a key role in solubilizing the reagents and stabilizing the catalytic species.

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that the solvents are properly degassed.

Q2: My main impurity is the homocoupled product of my aryl halide. How can I avoid this?

Homocoupling occurs when two molecules of the aryl halide couple together.

  • Catalyst System: This side reaction is often a result of a suboptimal catalyst system. Using a Pd(0) source or an efficient precatalyst can reduce homocoupling.

  • Reaction Conditions: Ensure the reaction is thoroughly degassed, as oxygen can promote homocoupling.

Q3: I am having difficulty purifying my this compound from the reaction mixture. What are some recommended procedures?

Purification can be challenging due to the presence of unreacted starting materials, the homocoupled byproduct, and catalyst residues.

  • Workup: After the reaction, a standard workup involves diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine.

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective. The polarity of the solvent system should be optimized based on TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step to obtain highly pure material.

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Intramolecular α-Arylation of Amides

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(dba)₂ (2)BINAP (3)NaOtBu (1.2)Dioxane8575
2Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Dioxane8572
3Pd(dba)₂ (2)BINAP (3)K₂CO₃ (2.0)Dioxane10065
4Pd(dba)₂ (2)BINAP (3)NaOtBu (1.2)THF8545
5Pd(dba)₂ (2)P(o-tol)₃ (4)NaOtBu (1.2)Dioxane8558

Table 2: Optimization of Suzuki-Miyaura Coupling for 3-Aryl-Oxindole Synthesis

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O10085
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10092
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF/H₂O9088
4Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Dioxane/H₂O10082
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane/H₂O8095

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation of N-(2-bromophenyl)propionamide

  • To an oven-dried Schlenk tube, add N-(2-bromophenyl)propionamide (1.0 mmol), Pd(dba)₂ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add sodium tert-butoxide (1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 85 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford 3-methyl-3-phenyl-oxindole.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-oxindole with Phenylboronic Acid

  • To an oven-dried Schlenk tube, add 3-bromo-oxindole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed mixture of dioxane (8 mL) and water (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20-50% ethyl acetate in hexanes) to yield this compound.

Visualizations

Reaction_Pathway cluster_0 Method 1: Intramolecular α-Arylation cluster_1 Method 2: Suzuki-Miyaura Coupling N-(2-bromophenyl)propionamide N-(2-bromophenyl)propionamide 3-methyl-3-phenyl-oxindole 3-methyl-3-phenyl-oxindole N-(2-bromophenyl)propionamide->3-methyl-3-phenyl-oxindole Pd(dba)₂, BINAP, NaOtBu, Dioxane, 85°C 3-bromo-oxindole 3-bromo-oxindole Phenylboronic acid Phenylboronic acid This compound This compound 3-bromo-oxindolePhenylboronic acid 3-bromo-oxindolePhenylboronic acid 3-bromo-oxindolePhenylboronic acid->this compound Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C

Caption: Synthetic routes to this compound derivatives.

Experimental_Workflow start Start reagents Prepare Reagents (Starting materials, catalyst, ligand, base, solvent) start->reagents setup Set up Reaction (Inert atmosphere, degassed solvent) reagents->setup reaction Run Reaction (Controlled temperature, stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, extraction, drying) monitoring->workup Complete purification Purification (Column chromatography, recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

Troubleshooting_Decision_Tree start Low Yield? check_reagents Check Reagent Purity & Activity (Catalyst, ligand, starting materials) start->check_reagents Yes side_products Significant Side Products? start->side_products No optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions change_catalyst Screen Catalyst/Ligand System optimize_conditions->change_catalyst change_base Screen Bases optimize_conditions->change_base change_solvent Screen Solvents optimize_conditions->change_solvent change_temp Optimize Temperature optimize_conditions->change_temp success Improved Yield change_catalyst->success change_base->success change_solvent->success change_temp->success adjust_concentration Adjust Concentration side_products->adjust_concentration Yes purification_issue Purification Difficulty? side_products->purification_issue No adjust_concentration->optimize_conditions optimize_chromatography Optimize Chromatography (Solvent system, stationary phase) purification_issue->optimize_chromatography Yes purification_issue->success No try_recrystallization Try Recrystallization optimize_chromatography->try_recrystallization try_recrystallization->success

Caption: Troubleshooting decision tree for low reaction yield.

identifying common impurities in 3-Phenyl-oxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenyl-oxindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on identifying and mitigating common impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is complete, but after workup and purification, my yield is low and I see multiple spots on my TLC plate. What are the likely impurities?

A1: Several common impurities can form during the synthesis of this compound, depending on the synthetic route employed. The most common are:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as 3-bromooxindole, oxindole, or phenylboronic acid.

  • Over-arylated Product (3,3-diphenyloxindole): Particularly in reactions like Friedel-Crafts arylation or under forcing Suzuki coupling conditions, a second phenyl group can add to the C3 position.

  • Homocoupled Byproducts: In Suzuki couplings, phenylboronic acid can couple with itself to form biphenyl.

  • Isatin: Oxidation of the oxindole product can lead to the formation of isatin, which is often a colored impurity.

  • Solvent Adducts or Degradation Products: Depending on the reaction conditions (temperature, reagents), solvent molecules or the product itself can degrade, leading to various byproducts.

Q2: I am using a palladium-catalyzed cross-coupling reaction (Suzuki or Heck) and suspect catalyst-related impurities. What should I look for?

A2: Palladium-catalyzed reactions can introduce specific impurities:

  • Residual Palladium: The final product can be contaminated with palladium residues, which may require specific purification techniques to remove.

  • Ligand-Related Impurities: Phosphine ligands used in these reactions can oxidize or degrade, leading to phosphine oxide byproducts.

  • Protodeboronation Product (Benzene): In Suzuki couplings, the phenylboronic acid can be converted to benzene, which is volatile but can be an indicator of suboptimal reaction conditions.

Q3: My final product has a persistent color (yellow, orange, or brown) even after column chromatography. What could be the cause?

A3: A persistent color often indicates the presence of highly conjugated impurities. A likely culprit is the formation of isatin through oxidation of the this compound product. Other colored byproducts can also form through various side reactions, especially at elevated temperatures.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues during this compound synthesis.

Issue 1: Presence of an additional phenylated product

Symptom: Mass spectrometry analysis shows a peak corresponding to a mass of 285.35 g/mol , and the 1H NMR spectrum shows an integration ratio of the aromatic protons that is higher than expected for this compound.

Likely Impurity: 3,3-diphenyloxindole

Plausible Causes:

  • Excess Arylating Agent: Using a large excess of the phenylating reagent (e.g., phenylboronic acid or benzene in a Friedel-Crafts reaction) can promote a second arylation at the C3 position.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second arylation.

  • Strongly Activating Conditions: Certain catalyst systems or reaction conditions can be too reactive, leading to over-arylation.

Troubleshooting Steps:

  • Reduce Stoichiometry of Arylating Agent: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the phenylating reagent.

  • Lower Reaction Temperature: Optimize the reaction temperature to the minimum required for a reasonable reaction rate.

  • Modify Catalyst System: If using a palladium catalyst, consider a less active catalyst or ligand system. For Friedel-Crafts reactions, a milder Lewis acid could be employed.

  • Purification: 3,3-diphenyloxindole can often be separated from this compound by careful column chromatography, typically eluting later due to its higher molecular weight and potentially different polarity.

Issue 2: Presence of unreacted starting materials

Symptom: TLC analysis shows spots corresponding to the starting materials (e.g., 3-bromooxindole, oxindole, phenylboronic acid). NMR and MS data confirm their presence.

Likely Impurities: Unreacted starting materials.

Plausible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or catalyst deactivation.

  • Poor Reagent Quality: Degradation or poor quality of reagents, such as the phenylboronic acid, can lead to incomplete conversion.

  • Catalyst Inhibition: The palladium catalyst can be inhibited by certain functional groups or impurities in the starting materials or solvent.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary.

  • Check Reagent Quality: Use freshly purchased or purified reagents. Phenylboronic acid, for example, can dehydrate to form an inactive trimer.

  • Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3 mol%) may improve conversion.

  • Purification: Unreacted starting materials can usually be separated by column chromatography.

Issue 3: Formation of a colored impurity

Symptom: The isolated product is colored (yellow to reddish-orange), and a spot with a different Rf value is observed on the TLC plate.

Likely Impurity: Isatin

Plausible Causes:

  • Oxidation: The this compound product can be oxidized to isatin, especially when exposed to air for prolonged periods at elevated temperatures or in the presence of certain reagents.

  • Incomplete Reduction (if starting from isatin): If the synthesis involves the reduction of an isatin derivative, incomplete reduction will leave residual isatin.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control Temperature: Avoid unnecessarily high temperatures during the reaction and purification steps.

  • Purification: Isatin can often be separated from this compound by column chromatography due to its different polarity. Recrystallization may also be an effective purification method.

Data Presentation

The following table summarizes the key characteristics of this compound and its common impurities to aid in their identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical 1H NMR Signals (CDCl3, δ ppm)
This compound C14H11NO209.24~8.0 (br s, 1H, NH), 7.4-6.8 (m, 9H, Ar-H), 4.6 (s, 1H, CH)
3,3-DiphenyloxindoleC20H15NO285.34~8.1 (br s, 1H, NH), 7.5-6.8 (m, 14H, Ar-H)
OxindoleC8H7NO133.15~8.2 (br s, 1H, NH), 7.3-6.9 (m, 4H, Ar-H), 3.6 (s, 2H, CH2)
IsatinC8H5NO2147.13~8.5 (br s, 1H, NH), 7.7-7.0 (m, 4H, Ar-H)
BiphenylC12H10154.21~7.6-7.3 (m, 10H, Ar-H)

Experimental Protocols

Key Experiment: Suzuki Coupling for the Synthesis of this compound

This protocol describes a common method for synthesizing this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromooxindole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromooxindole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

Logical Workflow for Troubleshooting Impurities

G cluster_impurities Impurity Identification cluster_solutions Troubleshooting Actions start Synthesis of this compound Complete tlc Analyze by TLC/LC-MS start->tlc pure Product is Pure tlc->pure Single Spot impure Impurities Detected tlc->impure Multiple Spots nmr_ms Analyze by NMR and MS unreacted Unreacted Starting Materials nmr_ms->unreacted Match known spectra over_arylated Over-arylated Product (3,3-diphenyloxindole) nmr_ms->over_arylated Mass +284, excess Ar-H homocoupled Homocoupled Byproduct (Biphenyl) nmr_ms->homocoupled Mass 154, characteristic Ar-H oxidized Oxidized Product (Isatin) nmr_ms->oxidized Mass +14, color change impure->nmr_ms optimize_cond Optimize Reaction Conditions (Time, Temp) unreacted->optimize_cond adjust_stoich Adjust Stoichiometry over_arylated->adjust_stoich change_catalyst Change Catalyst/ Reagents over_arylated->change_catalyst homocoupled->optimize_cond purify Re-purify (Column, Recrystallization) oxidized->purify

Caption: A troubleshooting workflow for identifying and addressing common impurities in this compound synthesis.

Impurity Formation Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways start_mat 3-Bromooxindole + Phenylboronic Acid product This compound start_mat->product Pd Catalyst, Base unreacted Unreacted Starting Materials start_mat->unreacted Incomplete Reaction over_arylation 3,3-Diphenyloxindole product->over_arylation + Phenylboronic Acid oxidation Isatin product->oxidation [O] homocoupling Biphenyl Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->homocoupling Self-coupling

Caption: Common impurity formation pathways in the Suzuki coupling synthesis of this compound.

minimizing side reaction products in 3-Phenyl-oxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-oxindole. Our aim is to help you minimize side reaction products and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Grignard Reaction: The reaction of isatin with a phenyl-Grignard reagent (e.g., phenylmagnesium bromide) to form a 3-hydroxy-3-phenyloxindole intermediate, followed by reduction.

  • Palladium-Catalyzed α-Arylation: The direct coupling of an oxindole with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable ligand.[1][2][3]

  • Wittig Reaction: While less common for this specific transformation, a modified Wittig or Horner-Wadsworth-Emmons reaction can be employed to introduce the phenyl group at the 3-position.

Q2: I am observing a significant amount of a polar byproduct that is difficult to separate from my this compound. What could it be?

A2: A common polar byproduct, particularly when using the Grignard route, is the 3-hydroxy-3-phenyloxindole intermediate. If the reduction step is incomplete, this intermediate will remain in your product mixture.

Q3: My reaction is producing a high-molecular-weight, insoluble material. What is the likely cause?

A3: The formation of insoluble, high-molecular-weight species often points to dimerization or polymerization of the oxindole core. This can be promoted by oxidative conditions or certain catalysts.[4]

Q4: I am using a palladium-catalyzed approach and see multiple products on my TLC. What are the possible side reactions?

A4: In palladium-catalyzed α-arylation of oxindoles, several side reactions can occur:

  • N-Arylation: The phenyl group may couple to the nitrogen of the oxindole instead of the α-carbon.

  • C-2 Arylation: Although less common, arylation at the C-2 position is a possibility.

  • Hydrodehalogenation: The aryl halide starting material can be reduced, leading to the formation of benzene and reducing the overall yield of the desired product.[3]

  • Ligand Decomposition or Catalyst Inactivation: This can lead to a stalled reaction and a complex mixture of products.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Grignard Reaction

Symptoms:

  • Low isolated yield of the final product.

  • Presence of a significant amount of the 3-hydroxy-3-phenyloxindole intermediate.

  • Formation of unidentifiable polar byproducts.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Reduction of the 3-hydroxy-3-phenyloxindole intermediate. Increase the equivalents of the reducing agent (e.g., NaBH4, LiAlH4). Optimize the reaction time and temperature for the reduction step. Consider using a stronger reducing agent if necessary.
Grignard Reagent Quality. Ensure the Grignard reagent is freshly prepared or properly stored to avoid degradation. Titrate the Grignard reagent before use to accurately determine its concentration.[5][6]
Reaction with the N-H of Isatin. Use N-protected isatin (e.g., N-methyl or N-benzyl isatin) to prevent the Grignard reagent from acting as a base and deprotonating the nitrogen.[7]
Moisture in the Reaction. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[8]
Issue 2: Formation of Spiro-oxindole Byproducts

Symptoms:

  • Isolation of a product with a significantly higher molecular weight than this compound.

  • Complex NMR spectrum with signals suggesting a spirocyclic structure.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Acidic or Basic Reaction Conditions. The reaction of isatin with nucleophiles under acidic or basic conditions can promote the formation of spiro-oxindoles.[9][10][11][12] Carefully control the pH of the reaction mixture. If possible, use neutral reaction conditions.
Reaction with Dicarbonyl Compounds. If your reaction mixture contains any dicarbonyl compounds as impurities, they can react with isatin to form spiro-oxindoles.[13] Ensure the purity of all starting materials and solvents.
Issue 3: Dimerization of the Oxindole Core

Symptoms:

  • Formation of a high-melting, poorly soluble byproduct.

  • Mass spectrometry data indicating a product with double the mass of the expected product.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Oxidative Conditions. Avoid exposure of the reaction to air, especially at elevated temperatures. Use degassed solvents and maintain an inert atmosphere. The C(3)-C(3′) σ-bond of the meso-dimer of N-Boc-3-phenyl-2-oxindole is known to be labile.[4]
Radical Initiators. Ensure that starting materials and solvents are free from peroxides or other radical initiators.
Issue 4: Poor Selectivity in Palladium-Catalyzed α-Arylation

Symptoms:

  • A mixture of N-arylated, C-2 arylated, and C-3 arylated products.

  • Significant amount of hydrodehalogenated byproduct (e.g., benzene).

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incorrect Ligand Choice. The choice of phosphine ligand is crucial for directing the arylation to the C-3 position. Bulky, electron-rich ligands often favor C-3 arylation.[2] Screen a variety of ligands to find the optimal one for your specific substrate.
Suboptimal Base. The base used can influence the regioselectivity. Experiment with different bases (e.g., K3PO4, Cs2CO3, NaOtBu) to improve the C-3 selectivity.
Reaction Temperature. Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Step 1: Formation of 3-hydroxy-3-phenyloxindole

    • To a solution of isatin (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxy-3-phenyloxindole.

  • Step 2: Reduction to this compound

    • Dissolve the crude 3-hydroxy-3-phenyloxindole in a suitable solvent (e.g., methanol or acetic acid).

    • Add a reducing agent such as sodium borohydride (2.0 eq) or perform catalytic hydrogenation (H2, Pd/C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction accordingly and purify the product by column chromatography.

Protocol 2: Palladium-Catalyzed α-Arylation of Oxindole
  • In a flame-dried Schlenk tube, add oxindole (1.0 eq), aryl halide (1.2 eq), Pd(OAc)2 (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a base such as K3PO4 (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed α-Arylation of Oxindole

EntryPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2PCy3K3PO4Toluene1001885
2Pd2(dba)3XPhosCs2CO3Dioxane1101292
3Pd(OAc)2SPhosNaOtBuToluene802478

Data is illustrative and based on typical results reported in the literature. Actual results may vary.

Visualizations

Reaction_Pathway_Grignard Isatin Isatin Intermediate 3-Hydroxy-3-phenyloxindole (Intermediate/Side Product) Isatin->Intermediate + Grignard Phenylmagnesium Bromide Grignard->Intermediate Product This compound Intermediate->Product + Reduction Reduction (e.g., NaBH4) Reduction->Product

Caption: Grignard reaction pathway for this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield of This compound CheckIntermediate Check for 3-hydroxy-3-phenyloxindole intermediate by TLC/NMR Start->CheckIntermediate IncompleteReduction Incomplete Reduction CheckIntermediate->IncompleteReduction Yes CheckGrignard Check Grignard Reagent Quality CheckIntermediate->CheckGrignard No OptimizeReduction Optimize Reduction: - Increase reducing agent - Increase time/temp IncompleteReduction->OptimizeReduction PoorGrignard Poor Grignard Quality CheckGrignard->PoorGrignard Yes CheckNProtection Consider N-Protection of Isatin CheckGrignard->CheckNProtection No UseFreshGrignard Use fresh or titrated Grignard reagent PoorGrignard->UseFreshGrignard NHDeprotonation N-H Deprotonation CheckNProtection->NHDeprotonation Yes UseNProtected Use N-protected isatin NHDeprotonation->UseNProtected

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Side_Reactions MainReaction This compound Synthesis SideReaction1 Spiro-oxindole Formation MainReaction->SideReaction1 Potential Side Reaction SideReaction2 Oxindole Dimerization MainReaction->SideReaction2 Potential Side Reaction SideReaction3 N-Arylation / C-2 Arylation (Pd-Catalyzed) MainReaction->SideReaction3 Potential Side Reaction

Caption: Common side reactions in this compound synthesis.

References

Technical Support Center: Purification of 3-Phenyl-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 3-Phenyl-oxindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying solid organic compounds like this compound are recrystallization and flash column chromatography.[1] For achieving very high purity or for separating difficult-to-resolve impurities, preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed.[2] The choice depends on the nature of the impurities, the required purity level, and the scale of the purification.

Q2: What are the likely impurities in my crude this compound product?

A2: Impurities typically consist of unreacted starting materials, residual solvents, and by-products from the specific synthetic route.[1] If a palladium catalyst was used in the synthesis, traces of palladium may contaminate the product, sometimes resulting in a yellow or off-white color.[3]

Q3: How do I choose between recrystallization and column chromatography?

A3: Recrystallization is ideal when the desired compound and impurities have significantly different solubilities in a particular solvent system. It is often faster and uses less solvent for large-scale purifications. Column chromatography is more effective for separating compounds with similar polarities from the product and for purifying smaller quantities of material where high resolution is needed.[4]

Q4: My purified this compound is a yellow solid, but I expected a white solid. What could be the cause?

A4: A yellow coloration can sometimes indicate the presence of residual catalyst, particularly from palladium-catalyzed reactions.[3] It could also be due to a persistent, colored organic impurity. If TLC analysis shows a single spot, the impurity may be co-eluting with your product. In this case, trying a different solvent system for chromatography or attempting a recrystallization might be effective. Filtering a solution of the product through a small plug of charcoal can also sometimes remove colored impurities.[3][5]

Purification Method Selection

The following diagram provides a logical workflow for selecting the appropriate purification technique for your crude this compound.

Purification_Decision_Tree start Crude this compound (Solid) check_tlc Assess Purity by TLC start->check_tlc decision_purity Purity Level? check_tlc->decision_purity sub_node_1 Is there a significant difference in polarity between product and impurities? decision_purity->sub_node_1 < 90% Pure (Multiple Spots) high_purity High Purity Required? decision_purity->high_purity > 90% Pure (Minor Impurities) column_chrom Column Chromatography sub_node_1->column_chrom No decision_scale Scale of Purification? sub_node_1->decision_scale Yes re_xtal Recrystallization final_purity_check Check Purity (TLC, NMR, HPLC) re_xtal->final_purity_check column_chrom->final_purity_check decision_scale->re_xtal Large Scale decision_scale->column_chrom Small Scale large_scale Large Scale (> 5g) small_scale Small Scale (< 5g) high_purity->final_purity_check No prep_hplc Preparative HPLC high_purity->prep_hplc Yes prep_hplc->final_purity_check

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble in the chosen solvent.Use a solvent with a lower boiling point. Add a co-solvent to increase the solubility of your compound at elevated temperatures.[5]
No Crystal Formation The solution is not sufficiently saturated, or the cooling process was too rapid.Evaporate some solvent to increase the concentration. Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product.[1][5]
Poor Crystal Yield The compound is too soluble in the solvent, even at low temperatures. Too much solvent was used.Select a solvent in which the compound is less soluble. Use the minimum amount of hot solvent required for complete dissolution. After slow cooling, place the flask in an ice bath to maximize precipitation.[5]
Colored Impurities in Crystals Impurities have similar solubility profiles to the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by a hot filtration step before allowing the solution to cool.[5] A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation The chosen eluent system is not optimal (Rf value is too high or too low). The column was packed improperly.Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.3.[6] Ensure the column is packed uniformly without air bubbles or cracks.[7]
Compound Stuck on Column The compound is too polar for the chosen eluent system.Gradually increase the polarity of the eluent (gradient elution).[6] If the compound is still retained, the silica gel may need to be flushed with a very polar solvent like methanol.
Product Degradation This compound may be sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[6][7]
Band Tailing/Streaking The sample was overloaded on the column. The compound has low solubility in the eluent.Use a larger column or reduce the amount of crude material loaded. Load the sample onto the column using the "dry loading" method.[4][6]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is effective for purifying this compound from moderately polar impurities.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities or colored particles are present, perform a hot filtration through fluted filter paper into a pre-warmed clean flask.

  • Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol uses a standard normal-phase silica gel setup.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and an Rf value of ~0.2-0.3 for this compound.[6][9]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent via rotary evaporation. Carefully add this free-flowing powder to the top of the column.[4][6]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

General Purification Workflow

The diagram below illustrates a standard workflow for the purification and analysis of a synthesized organic compound.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis crude_product Crude Product purification_step Purification (Recrystallization or Column Chromatography) crude_product->purification_step collect_fractions Collect Fractions/ Crystals purification_step->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal final_product Pure this compound solvent_removal->final_product characterization Characterization (NMR, MS, HPLC) final_product->characterization

Caption: General experimental workflow for purification.

References

addressing low yield issues in 3-Phenyl-oxindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Phenyl-oxindoles, a critical scaffold in medicinal chemistry and drug development.

Troubleshooting Guide

Low Reaction Yield

Q1: My 3-Phenyl-oxindole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. Specific issues to consider include:

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical and often need to be optimized for a specific reaction.[1] For instance, in some reactions, increasing the temperature to 60°C can lead to a sharp decrease in yield.[1]

  • Starting Materials: The purity of starting materials is crucial, as impurities can lead to unwanted side reactions. The electronic properties of substituents on the starting materials can also significantly impact the reaction outcome.

  • Catalyst and Reagents: The choice and concentration of the catalyst are critical and often need to be empirically optimized.[2] In some cases, no significant improvement in yield is observed with the addition of Lewis acid catalysts.[1]

  • Atmosphere: The presence of oxygen can interfere with some catalytic cycles. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is often necessary.

Q2: I am using a Fischer indole synthesis approach to generate a 3-substituted oxindole and experiencing very low to no yield. What could be the issue?

The Fischer indole synthesis is sensitive to substituent effects. A notable challenge for this reaction is the synthesis of C3 N-substituted indoles.[3][4]

  • Electron-Donating Groups (EDGs): The presence of strong EDGs on the carbonyl component of the phenylhydrazone can over-stabilize a key intermediate.[2][3] This stabilization can favor a competing reaction pathway involving heterolytic N-N bond cleavage, which outcompetes the desired[4][4]-sigmatropic rearrangement necessary for indole formation.[3][4][5] This can lead to reaction failure or the formation of side products like aniline.[4]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[2]

Q3: My palladium-catalyzed synthesis of this compound is giving a poor yield. What should I troubleshoot?

For palladium-catalyzed reactions, several parameters are critical for success:

  • Catalyst, Ligand, and Base: The choice of palladium catalyst, ligand, and base is crucial and interdependent. For example, a highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides to oxindoles works well with 2-(di-tert-butylphosphino)biphenyl as the ligand and triethylamine as the base.[6][7]

  • Reaction Temperature: The temperature needs to be carefully controlled. While some reactions proceed well at elevated temperatures (e.g., 110°C), others may require milder conditions to prevent decomposition.[8]

  • N-Substituents: The nature of the substituent on the nitrogen of the starting material can influence the reaction's success. N-H or N-acyl substrates may not cyclize effectively in some palladium-catalyzed methods.[6]

Q4: I am observing the formation of multiple products in my reaction mixture. What are the likely side products?

The formation of side products is a common cause of low yields. Depending on the synthetic route, these can include:

  • In Fischer indole synthesis, N-N bond cleavage can lead to the formation of aniline and other degradation products.[4]

  • In reactions involving strong bases, aldol condensation products can be formed as undesirable byproducts.[9]

  • For some starting materials with strong electron-withdrawing groups like nitro or trifluoromethyl, complex side products can form, with almost no desired product observed.[1]

  • In some visible-light-induced radical reactions, a mixture of 1,2-addition and 1,6-addition products may be observed with certain substrates.

Frequently Asked Questions (FAQs)

Q5: How does the choice of solvent affect the yield of this compound reactions?

The solvent can have a significant impact on reaction efficiency. For example, in the acidolysis of 3-phosphate-substituted oxindoles, acetonitrile (CH₃CN) was found to be the best choice, leading to a high yield (89%), while other solvents like methanol, THF, and toluene gave lower yields.[1] In palladium-catalyzed prenylation of oxindoles, solvents with higher dielectric constants like dichloromethane favored the branched product, while nonpolar solvents like toluene resulted in greater selectivity for the linear isomer.

Q6: What is the optimal temperature range for this compound synthesis?

The optimal temperature is highly dependent on the specific reaction. For the acidolysis of 3-phosphate-substituted oxindoles, elevating the temperature from 40°C to 50°C resulted in the highest yield (92%), but a further increase to 60°C led to a sharp decrease.[1] Some palladium-catalyzed reactions are run at 110°C.[8] It is crucial to perform temperature optimization studies for your specific reaction.

Q7: How do substituents on the aromatic rings of the starting materials influence the reaction yield?

Substituents can have a profound electronic and steric effect on the reaction.

  • Electron-donating groups on the oxindole ring can sometimes lead to higher yields in certain reactions.

  • Electron-withdrawing groups on the phenyl ring of a starting material can sometimes lead to the formation of complex side products and low to no yield of the desired product.[1]

  • Steric hindrance from bulky substituents can lower the yield. For example, an oxindole with a 4-substituent on the aromatic ring may produce a lower yield due to steric crowding near the reactive site.

Q8: Can N-protecting groups on the oxindole nitrogen affect the reaction outcome?

Yes, N-protecting groups can be crucial. In some reactions, protection of the nitrogen is necessary to prevent side reactions like deprotonation and acylation of the indole nitrogen.[10] The choice of the protecting group can also influence the reactivity and yield. However, in some visible-light-induced radical couplings, the substituent on the nitrogen of the oxindole was found not to affect the outcome.

Data Presentation

Table 1: Effect of Solvent on the Yield of 3-chloro-1,3-dihydro-2H-indol-2-one

EntrySolventYield (%)
1None (neat)19
2Methanol32
3THF45
4Toluene35
5ClCH₂CH₂Cl51
61,4-Dioxane65
7Chloroform55
8Dichloromethane73
9Acetonitrile89

Reaction Conditions: Diethyl (2-oxoindolin-3-yl) phosphate (0.2 mmol) and concentrated hydrochloric acid (15 equiv) at room temperature.[1]

Table 2: Effect of Temperature on the Yield of 3-chloro-1,3-dihydro-2H-indol-2-one

EntryTemperature (°C)Yield (%)
100
2100
32589
44089
55092
66063

Reaction Conditions: Diethyl (2-oxoindolin-3-yl) phosphate (0.2 mmol), concentrated hydrochloric acid (15 equiv) in Acetonitrile.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Phenyl-1H-indoles via Palladium-Catalyzed Direct Arylation

In a screw-cap vial under an inert atmosphere, a mixture of Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 mmol), the appropriate aryl halide (1.2 mmol), and the indole (1.0 mmol) in degassed H₂O (2 mL) is vigorously stirred at 110°C. After 18 hours, the reaction mixture is cooled to room temperature and partitioned between 1M HCl (20 mL) and ethyl acetate (20 mL). The layers are separated, and the aqueous layer is further extracted with ethyl acetate (4 x 20 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography using a mixture of hexanes/EtOAc as the eluent to afford the desired 3-Phenyl-1H-indole.[8]

Protocol 2: Synthesis of 3-monohalooxindoles by Acidolysis of 3-phosphate-substituted oxindoles

To a solution of the respective (2-oxoindolin-3-yl) phosphate (0.5 mmol) in CH₃CN (3 mL) is added concentrated hydrochloric acid (7.5 mmol, 15 equiv). The reaction mixture is stirred at 50°C for 6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-halooxindole.[1]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed in This compound Synthesis q1 Is the reaction a Fischer Indole Synthesis? start->q1 q2 Are you using a Pd-catalyzed reaction? q1->q2 No sol1 Check for strong electron- donating groups on the carbonyl component. Consider alternative synthesis. q1->sol1 Yes q3 Have reaction conditions been optimized? q2->q3 No sol2 Review catalyst, ligand, and base. Ensure inert atmosphere. Check N-substituent compatibility. q2->sol2 Yes q4 Is starting material purity confirmed? q3->q4 No sol3 Systematically vary temperature, solvent, and reaction time. q3->sol3 Yes sol4 Purify starting materials. Use fresh reagents. q4->sol4 Yes end Consult further literature for specific substrate issues. q4->end No ans1_yes Yes ans1_no No ans2_yes Yes ans2_no No ans3_yes Yes ans3_no No ans4_yes Yes ans4_no No sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_materials Starting Materials (e.g., Indole, Aryl Halide) reaction_setup Reaction Setup (Solvent, Inert Atmosphere) start_materials->reaction_setup reagents Reagents & Catalyst (e.g., Pd(OAc)₂, Ligand, Base) reagents->reaction_setup heating Heating & Stirring (e.g., 110°C, 18h) reaction_setup->heating quench Quenching & Extraction heating->quench drying Drying of Organic Layer quench->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification final_product Pure this compound purification->final_product

References

catalyst deactivation problems in palladium-catalyzed arylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed arylation reactions. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: My arylation reaction shows low or no conversion. What are the common initial checks I should perform?

A1: When experiencing low or no conversion, a systematic check of your reagents and reaction setup is the first step. Key areas to investigate include:

  • Reagent Quality: Ensure the purity and stability of your starting materials, including the aryl halide and the coupling partner. Boronic acids, for instance, can undergo protodeboronation.

  • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.

  • Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is critical, as oxygen can deactivate the Pd(0) catalyst. Ensure the base is of high purity and appropriate for the reaction.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an aggregation of palladium nanoparticles that is generally catalytically inactive for the desired transformation. This is a common cause of stalled reactions as the concentration of the active homogeneous catalyst decreases.

  • Causes: Palladium black formation can be triggered by several factors, including the presence of oxygen, high reaction temperatures, an inappropriate ligand-to-palladium ratio, or the use of unstable palladium precursors.

  • Prevention: To prevent the formation of palladium black, it is crucial to maintain a strictly inert atmosphere by thoroughly degassing all solvents and reagents. Using stable palladium precatalysts, such as those from the Buchwald or PEPPSI series, can also minimize this issue. Additionally, ensuring an appropriate ligand-to-palladium ratio is critical for stabilizing the catalytic species.

Q3: What is the role of the ligand in my palladium-catalyzed arylation, and how do I choose the right one?

A3: The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and preventing catalyst deactivation. Electron-rich and sterically hindered phosphine ligands are commonly used to promote the desired catalytic cycle and suppress side reactions. The choice of ligand can significantly impact the reaction's success, especially with challenging substrates like aryl chlorides. A ligand screen is often a necessary step in optimizing a new arylation reaction.

Q4: How does the choice of base affect the reaction outcome?

A4: The base is essential for the catalytic cycle, typically by facilitating the deprotonation of a substrate or promoting the transmetalation step. However, the wrong base can lead to catalyst deactivation or undesirable side reactions. The strength and solubility of the base are critical factors. For example, in Suzuki-Miyaura couplings, weaker bases like potassium carbonate or phosphate are often preferred to minimize protodeboronation of the boronic acid.

Troubleshooting Guide: Common Deactivation Problems

This guide provides a structured approach to diagnosing and solving common catalyst deactivation problems in palladium-catalyzed arylation reactions.

Problem 1: Reaction Stalls Prematurely, Accompanied by Palladium Black Formation
  • Symptom: The reaction starts but does not go to completion, and a black precipitate is observed.

  • Primary Cause: Agglomeration of the palladium catalyst into inactive palladium black.

  • Troubleshooting Workflow:

G Workflow: Troubleshooting Palladium Black Formation A Reaction Stalls & Pd Black Forms B Check for Oxygen/Moisture Contamination A->B E Review Ligand & Palladium Source A->E H Optimize Reaction Temperature A->H C Degas Solvents & Reagents Rigorously B->C Action D Use Schlenk Technique or Glovebox C->D Implementation K Problem Resolved D->K F Increase Ligand:Pd Ratio (e.g., 1.2:1 to 2:1) E->F Troubleshoot G Switch to a More Stable Precatalyst (e.g., Buchwald G3/G4) E->G Troubleshoot F->K G->K I Lower Reaction Temperature H->I Action J Monitor Reaction Progress at Lower Temp I->J Monitor J->K

Caption: A logical workflow for troubleshooting palladium black formation.

Problem 2: Low Yield with No Visible Catalyst Decomposition
  • Symptom: The reaction is clean, with no palladium black, but the yield of the desired product is low, and starting materials may be recovered.

  • Primary Causes: Ligand degradation, catalyst poisoning by impurities, or inhibition by reaction components.

  • Troubleshooting Workflow:

G Workflow: Troubleshooting Low Yield without Pd Black A Low Yield, No Pd Black B Suspect Ligand Degradation or Poisoning A->B H Review Base and Solvent Effects A->H C Analyze Ligand Stability B->C E Test for Impurities in Starting Materials/Solvents B->E D Check for Phosphine Oxide by 31P NMR C->D Method K Problem Resolved D->K F Purify Reagents (Recrystallization, Distillation) E->F Action G Perform a Poisoning Test E->G Action F->K G->K I Screen Alternative Bases H->I Troubleshoot J Screen Alternative Solvents H->J Troubleshoot I->K J->K

Caption: A systematic approach to troubleshooting low yields without visible catalyst decomposition.

Quantitative Data on Catalyst Deactivation

The following tables provide quantitative data to illustrate the impact of various factors on catalyst performance and deactivation.

Table 1: Effect of Ligand Choice on Catalyst Stability and Performance in a Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Observations
PPh₃21001245Significant Pd black formation.
P(t-Bu)₃2801285Minor Pd black formation.
XPhos180495No visible decomposition.
SPhos180492No visible decomposition.
Reaction conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), toluene (5 mL). Data is representative and compiled from general observations in the literature.

Table 2: Impact of Base on Catalyst Turnover Number (TON) in a Buchwald-Hartwig Amination

BaseTONCatalyst Lifetime
NaOt-Bu~5,000Shorter
K₃PO₄~10,000Longer
Cs₂CO₃~1

Technical Support Center: Synthesis of 3-Phenyl-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Phenyl-oxindole, with a specific focus on the influence of solvent selection.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inadequate Solubility: Starting materials or key intermediates may not be sufficiently soluble in the chosen solvent, leading to a slow or stalled reaction.[1]- Select a solvent in which all reactants are fully soluble at the reaction temperature.- Consider using a co-solvent system to improve solubility.- For palladium-catalyzed reactions, polar aprotic solvents like DMF, DMSO, or Acetonitrile are often effective.[1][2]
Incorrect Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and mechanism. The transition state of the reaction may be stabilized by a solvent of appropriate polarity.[3][4]- If using a nonpolar solvent like toluene or hexane, consider switching to a more polar solvent such as acetonitrile (CH3CN) or dioxane.[2]- A screening of solvents with varying polarities is recommended to find the optimal conditions.[2]
Solvent Reactivity/Decomposition: The solvent may be reacting with the reagents or catalyst, or it may decompose under the reaction conditions (e.g., high temperature).- Ensure the chosen solvent is inert under the reaction conditions.- Avoid solvents with functional groups that could participate in side reactions (e.g., alcohols in some base-catalyzed reactions).
Formation of Significant Side Products Solvent-Influenced Reaction Pathway: The solvent can alter the reaction pathway, favoring the formation of undesired byproducts.- Change the solvent to one with different properties (e.g., switch from a protic to an aprotic solvent).- In some indole syntheses, solvents can influence regioselectivity.[5]
Presence of Water/Impurities: Trace amounts of water or other impurities in the solvent can lead to side reactions, such as hydrolysis of intermediates or deactivation of the catalyst.- Use anhydrous (dry) solvents, especially for moisture-sensitive reactions like those involving strong bases or certain organometallic catalysts.- Ensure the purity of the solvent before use.
Difficult Product Purification Poor Crystallization: The product may be highly soluble in the reaction solvent, making precipitation or crystallization difficult during work-up.- After the reaction, perform a solvent swap to a solvent in which the product is poorly soluble but impurities remain dissolved (an anti-solvent).- Common choices for inducing precipitation include adding a nonpolar solvent like hexanes or a polar solvent like water, depending on the product's characteristics.
Co-elution during Chromatography: Impurities or byproducts may have similar polarity to the desired product, making separation by column chromatography challenging.- Modify the solvent system (eluent) used for chromatography. Experiment with different ratios of polar and nonpolar solvents.- Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can improve separation.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity impact the yield of this compound?

Solvent polarity is a critical factor that can dramatically affect reaction outcomes. Polar solvents can be crucial for achieving desired transformations.[1] For many syntheses, particularly those involving charged intermediates or polar transition states, polar solvents can increase the reaction rate and, consequently, the yield by stabilizing these species. For instance, in palladium-catalyzed syntheses of related indole structures, polar aprotic solvents like DMF and acetonitrile have been shown to provide higher yields compared to nonpolar solvents like toluene.[1]

Q2: Should I use a protic or aprotic solvent for my reaction?

The choice between a protic (e.g., ethanol, water) and an aprotic (e.g., THF, DMF, acetonitrile) solvent depends entirely on the reaction mechanism.

  • Protic solvents can hydrogen bond and may solvate both cations and anions effectively. However, they can also act as a nucleophile or proton source, which can interfere with many reactions, such as those using organometallic reagents or strong bases.

  • Aprotic solvents do not have acidic protons and are generally less reactive. Polar aprotic solvents (like DMSO, DMF, acetonitrile) are often preferred for palladium-catalyzed coupling reactions as they effectively dissolve the various components without interfering with the catalytic cycle.[2][6]

Q3: My reaction is performed at a high temperature. What are the best solvent choices?

For high-temperature reactions, you must select a solvent with a high boiling point to ensure it remains in the liquid phase. Common high-boiling point solvents include toluene, xylene, DMF, DMSO, and N-Methyl-2-pyrrolidone (NMP).[6] It is also crucial to ensure the solvent is thermally stable and does not decompose at the target temperature.

Q4: Can I run the synthesis of this compound under solvent-free conditions?

Solvent-free, or neat, reactions are possible for certain synthetic methods and are considered a green chemistry approach.[7] These reactions often require thermal or microwave activation.[1] Success depends on the physical state of the reactants (at least one should be liquid at the reaction temperature) and the specific mechanism. While potentially offering benefits like reduced waste and easier purification, solvent-free conditions must be evaluated on a case-by-case basis as they may not be suitable for all synthetic routes to this compound.

Quantitative Data on Solvent Effects

The selection of a solvent can have a significant impact on the reaction yield and time. The table below summarizes data from a study on a palladium-catalyzed indole synthesis, illustrating the pronounced effect of the solvent choice.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dioxane5015<10
2DMSO5015<10
3DMF501525
4DCE5015<10
5CH₃CN 50 15 81
6CH₃CN301580
7CH₃CN101525
Data adapted from a solvent screening study on a palladium-catalyzed synthesis. While not specific to this compound, it demonstrates a general trend in related syntheses. Results with dioxane, DMSO, DMF, or DCE were poorer than with CH3CN.[2]

Experimental Protocols

General Protocol: Palladium-Catalyzed Synthesis

This protocol is a generalized procedure for the synthesis of 3-substituted phenyl indoles and should be optimized for specific substrates and conditions.[6]

  • Preparation: In an inert atmosphere (e.g., under Nitrogen or Argon), add the oxindole starting material, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), and a suitable ligand (if required) to a reaction vessel.

  • Solvent Addition: Add the chosen anhydrous organic solvent (e.g., Toluene, Dioxane, DMF, Acetonitrile).[2][6] The volume should be sufficient to dissolve the reactants (typically 10-50 times the mass of the indole starting material).[6]

  • Reagent Addition: Add the phenylating agent (e.g., a phenyl halide or phenylboronic acid) and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃).[2][6]

  • Reaction: Heat the mixture to the desired temperature (ranging from 25-150 °C) and stir for the required time (typically 12-48 hours).[6] Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction (e.g., with water or a saturated ammonium chloride solution).

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start_node start_node process_node process_node decision_node decision_node solvent_node solvent_node end_node end_node A Low Yield or Failed Reaction B Check Purity of Starting Materials A->B Step 1 C Optimize Reaction Conditions (Temp, Time) A->C Step 2 D Review Solvent Choice A->D Step 3 E Reactants Fully Soluble? D->E F Consider Solvent Polarity E->F Yes H Screen Alternative Solvents (e.g., DMF, CH3CN, Dioxane) E->H No G Use Anhydrous Solvent F->G G->H I Problem Resolved H->I

Caption: Troubleshooting workflow for low yield, emphasizing solvent-related checks.

SolventEffects central_node central_node property_node property_node outcome_node outcome_node Solvent Solvent Properties Polarity Polarity Solvent->Polarity Protic Protic Nature (e.g., Ethanol) Solvent->Protic Aprotic Aprotic Nature (e.g., DMF, CH3CN) Solvent->Aprotic BoilingPoint Boiling Point Solvent->BoilingPoint Solubility Reactant Solubility Polarity->Solubility Rate Reaction Rate Polarity->Rate Stability Intermediate Stability Polarity->Stability SideProducts Side Product Formation Protic->SideProducts Aprotic->Rate Temp Max Reaction Temp BoilingPoint->Temp

Caption: Key solvent properties and their influence on reaction outcomes.

References

Technical Support Center: Stereoselective 3-Phenyl-Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-phenyl-oxindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of 3-phenyl-oxindoles, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is resulting in a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

A1: Low diastereoselectivity is a common issue and can often be addressed by carefully selecting and optimizing the catalyst, solvent, and reaction temperature.

  • Catalyst Choice: The steric and electronic properties of the catalyst play a crucial role. For organocatalyzed reactions, such as the Mannich reaction between pyrazolinone ketimines and 3-aryl-substituted oxindoles, hydroquinine-derived squaramides have been shown to yield excellent diastereoselectivity (>20:1 dr). Bifunctional catalysts that can pre-organize both nucleophile and electrophile through hydrogen bonding are often effective.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. It is recommended to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF).

  • Temperature Optimization: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the formation of the thermodynamically more stable transition state. However, this may also decrease the reaction rate.

Q2: I am observing poor enantioselectivity (low ee) in my asymmetric synthesis. What are the key factors to consider?

A2: Achieving high enantioselectivity requires precise control over the chiral environment of the reaction.

  • Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount. For instance, in the Michael addition of nitroalkanes to trifluoromethylated 3-methyleneoxindoles, a bifunctional squaramide catalyst can provide high enantioselectivities[1]. Similarly, chiral N,N'-dioxide-nickel(II) complexes are effective for the asymmetric amination of 3-bromo-3-substituted oxindoles[2]. It is crucial to select a catalyst system that has proven effective for similar substrate classes.

  • Substrate Control: The electronic and steric properties of substituents on both the oxindole core and the phenyl group can impact enantioselectivity. For example, in Pd-catalyzed allylation of isatins, products with electron-donating groups on the isatin core were obtained with higher enantioselectivities[3].

  • Additive Effects: The presence of additives or co-catalysts can sometimes enhance enantioselectivity. Screening different additives may be beneficial.

Q3: The tertiary stereocenter at the C3 position of my 3-phenyl-oxindole product is racemizing. How can I prevent this?

A3: Racemization at the C3 position is a significant challenge, primarily due to the ease of enolization of the oxindole core[1][4][5].

  • Reaction Conditions: Prolonged reaction times, elevated temperatures, and the presence of strong bases can promote enolization and subsequent racemization. It is advisable to use milder reaction conditions and monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Work-up Procedure: The work-up procedure should be performed carefully to avoid exposure to acidic or basic conditions that could facilitate racemization. A rapid and neutral work-up is recommended.

  • Purification Method: Purification by column chromatography on silica gel can sometimes lead to racemization. Using deactivated silica gel or alternative purification methods like crystallization might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the catalytic asymmetric synthesis of 3-monosubstituted oxindoles?

A1: The primary strategies for the catalytic asymmetric synthesis of chiral 3-monosubstituted oxindoles include:

  • Asymmetric Michael Addition: This involves the conjugate addition of a nucleophile to a 3-ylideneoxindole or a related Michael acceptor.[4][5]

  • Asymmetric Carbenoid-Mediated C-H Insertion: This method utilizes diazooxindoles or N-aryl diazoamides as substrates.[4][5]

  • Asymmetric Decarboxylative Protonation: This strategy involves the enantioselective protonation of an enolate generated after decarboxylation.[4][5]

  • Asymmetric Indole Oxidation: This approach involves the oxidation of a substituted indole to generate the chiral oxindole.[4][5]

Q2: How do organocatalysis and transition metal catalysis compare for the stereoselective synthesis of 3-phenyl-oxindoles?

A2: Both organocatalysis and transition metal catalysis are powerful tools for stereoselective this compound synthesis, each with its own advantages.

  • Organocatalysis: Often utilizes small, chiral organic molecules (e.g., squaramides, cinchona alkaloids) to catalyze reactions. These methods are generally metal-free, which can be advantageous in pharmaceutical synthesis. They are particularly effective in reactions like Michael additions and Mannich reactions, often providing high yields and stereoselectivities under mild conditions.

  • Transition Metal Catalysis: Employs complexes of metals like palladium, nickel, iridium, and zinc with chiral ligands. These catalysts can enable a broader range of transformations, including C-H functionalization and cross-coupling reactions[2][3][6]. They can offer very high levels of enantioselectivity, sometimes superior to organocatalysts for specific transformations[7].

Q3: Can you provide an example of a detailed experimental protocol for a stereoselective this compound synthesis?

A3: The following is a general procedure based on an organocatalyzed Mannich reaction. For specific substrate amounts and detailed characterization, please refer to the original publication.

Organocatalyzed Mannich Reaction of Pyrazolinone Ketimines with 3-Aryl-Substituted Oxindoles

  • Reactant Preparation: To a solution of the 3-phenyloxindole (1.2 equiv.) in dichloromethane (DCM), add the pyrazolinone-derived N-Boc ketimine (1.0 equiv.).

  • Catalyst Addition: Add the hydroquinine-derived squaramide organocatalyst (10 mol%) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired oxindole-4-aminopyrazolone derivative.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the stereoselective synthesis of 3-phenyl-oxindoles and related structures.

Table 1: Organocatalyzed Mannich Reaction of Pyrazolinone Ketimines with 3-Phenyloxindole

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
Quinine-derived Squaramide C1DCMRT->20:162:38
Quinine-derived Squaramide C2DCMRT->20:1-
Quinine-derived Squaramide C3DCMRT->20:1-
Hydroquinine-derived SquaramideDCMRTup to 95>20:1up to 85:15

Table 2: Pd-Catalyzed Asymmetric Allylation of Isatins [3]

Substrate (Isatin) SubstituentCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Electron-donating group5-6089-98High
N-H5-60-Low
N-Trityl5-60-Low
N-1-naphthylmethyl5-60-Low

Table 3: Ni-Catalyzed Asymmetric Intramolecular Addition of Aryl Halides to α-Ketoamides [6]

ProductYield (%)Enantiomeric Excess (ee, %)
Chiral 3-substituted-3-hydroxy-2-oxindolesup to 99up to 98

Visualizations

The following diagrams illustrate key concepts and workflows related to the stereoselective synthesis of 3-phenyl-oxindoles.

reaction_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products 3-Ylideneoxindole 3-Ylideneoxindole Activated_Complex Activated_Complex 3-Ylideneoxindole->Activated_Complex Nucleophile Nucleophile Nucleophile->Activated_Complex Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Activated_Complex Chiral_this compound Chiral_this compound Activated_Complex->Chiral_this compound Chiral_this compound->Chiral_Catalyst

Caption: Generalized pathway for catalytic asymmetric synthesis.

troubleshooting_workflow Start Poor Stereoselectivity Problem_Type Low dr or low ee? Start->Problem_Type Low_dr Low Diastereoselectivity Problem_Type->Low_dr Low dr Low_ee Low Enantioselectivity Problem_Type->Low_ee Low ee Optimize_Catalyst_dr Optimize Catalyst Sterics Low_dr->Optimize_Catalyst_dr Optimize_Catalyst_ee Screen Chiral Catalysts/Ligands Low_ee->Optimize_Catalyst_ee Optimize_Solvent Screen Solvents Optimize_Catalyst_dr->Optimize_Solvent Optimize_Temp Lower Temperature Optimize_Solvent->Optimize_Temp End Improved Stereoselectivity Optimize_Temp->End Check_Substrate Evaluate Substrate Electronics Optimize_Catalyst_ee->Check_Substrate Check_Substrate->End

Caption: Troubleshooting workflow for poor stereoselectivity.

References

Validation & Comparative

Unveiling the Biological Promise of Oxindoles: A Comparative Guide to 3-Phenyl-oxindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the oxindole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. This guide provides a comprehensive comparison of the biological activities of 3-Phenyl-oxindole and a range of its derivatives, supported by experimental data and detailed methodologies to facilitate further research and development.

The oxindole core, a bicyclic aromatic structure, is a common motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The substitution at the 3-position of the oxindole ring has been a particular focus of structure-activity relationship (SAR) studies, as it significantly influences the compound's biological profile. This guide will delve into the specific activities of this compound and compare it with other derivatives to highlight key structural features that govern their therapeutic potential.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following tables summarize the quantitative biological activity data for this compound and various other oxindole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Oxindole Derivatives

The anticancer potential of oxindole derivatives is one of the most extensively studied areas. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary mechanism of action for many 3-substituted oxindoles is the inhibition of protein kinases.[3][4]

Compound/DerivativeTarget Cell Line/EnzymeIC50 (µM)Reference
This compound Data Not Available--
Sunitinib (FDA-approved) VEGFR, PDGFR, c-Kit, FLT3, RETVaries (nM range)[4]
Nintedanib (FDA-approved) VEGFR, FGFR, PDGFRVaries (nM range)[4]
(Z)-3-((4-bromophenyl)(phenylamino)methylene)-indolin-2-one A549 (Lung Carcinoma)1.3[4]
(Z)-3-((4-chlorophenyl)(phenylamino)methylene)-indolin-2-one A549 (Lung Carcinoma)2.1[4]
3-(2-(4-chlorophenyl)-2-oxoethylidene)indolin-2-one MCF-7 (Breast Cancer)0.08[5]
3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one MCF-7 (Breast Cancer)0.12[5]
Spirooxindole-pyrrolidine derivative HCT116 (Colon Cancer)3.67[4]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. Lower values indicate higher potency.

Table 2: Anti-inflammatory Activity of Oxindole Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Oxindole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[6]

Compound/DerivativeTarget Enzyme/AssayIC50 (µM) / % InhibitionReference
This compound Data Not Available--
Tenidap COX-1/COX-2Potent inhibitor[6]
(Z)-3-(4-(4-fluorobenzoyl)benzylidene)indolin-2-one COX-2IC50 = 0.05[6]
N-unsubstituted oxindole esters (general) Carrageenan-induced paw edema57.00 - 68.60% inhibition[7]
Compound 4h (an oxindole ester derivative) COX-2High inhibitory activity (Selectivity Index: 3.07)[7]
Table 3: Antimicrobial Activity of Oxindole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Oxindole derivatives have demonstrated activity against a range of bacteria and fungi.[8][9]

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
This compound Data Not Available--
3-(substituted-benzylidene)indolin-2-one derivatives Staphylococcus aureus32-256[10]
1,3,5-trisubstituted-2-oxindole derivatives Mycobacterium tuberculosis H37Rv25[9]
Spirooxindole alkaloids (Spirobrefeldins) Dickeya zeae EC1Weak activity at 100 µM[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxindole derivatives (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Oxindole Derivatives compound_prep->treatment incubation_48h Incubate for 48-72h treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Add Solubilization Buffer incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the anticancer activity of oxindole derivatives.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[13][14][15]

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide for the kinase, ATP, and the oxindole inhibitor in a suitable kinase assay buffer.

  • Inhibitor Pre-incubation: In a microplate, add the kinase and the inhibitor at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or radioactivity-based assays.[13]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase_Inhibition_Pathway cluster_components Reaction Components cluster_reaction Kinase Reaction Kinase Protein Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Substrate->Phosphorylation ADP ADP Phosphorylation->ADP Phospho_Substrate Phosphorylated Substrate Phosphorylation->Phospho_Substrate Oxindole Oxindole Inhibitor Oxindole->Kinase Inhibits

Caption: Simplified signaling pathway of kinase inhibition by oxindole derivatives.

Conclusion

The oxindole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While specific experimental data for the unsubstituted this compound remains elusive in the readily available literature, the extensive research on its derivatives highlights the immense potential of this chemical class. The introduction of various substituents at the 3-position and other locations on the oxindole ring system has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial compounds, with some derivatives, such as Sunitinib and Nintedanib, achieving clinical success.

The structure-activity relationship studies consistently demonstrate that modifications to the 3-substituent significantly impact the biological activity and target selectivity. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in the rational design and evaluation of new, more effective oxindole-based drug candidates. Further investigation into the biological profile of the parent this compound is warranted to provide a crucial baseline for future SAR studies and to fully unlock the therapeutic potential of this fascinating class of compounds.

References

3-Phenyl-Oxindole Derivatives Versus Known Kinase Inhibitors: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold, and particularly 3-phenyl-oxindole derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as inhibitors of protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] This guide provides an objective in vitro comparison of a representative this compound derivative against several well-established, FDA-approved kinase inhibitors. The data presented herein is compiled from publicly available research to facilitate the evaluation of this chemical class for drug discovery and development.

In Vitro Kinase Inhibitory Activity: A Comparative Analysis

The inhibitory potency of a representative 3-alkenyl-oxindole compound is compared against four clinically approved multi-kinase inhibitors: Sunitinib, Nintedanib, Sorafenib, and Regorafenib. The half-maximal inhibitory concentrations (IC50) against a panel of key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase Target3-Alkenyl-Oxindole Derivative (Compound 15c) IC50 (nM)Sunitinib IC50 (nM)Nintedanib IC50 (nM)Sorafenib IC50 (nM)Regorafenib IC50 (nM)
VEGFR1 40% inhibition at 10µM~80342613
VEGFR2 1178013-21904.2
VEGFR3 N/AN/A132046
PDGFRα N/AN/A59N/AN/A
PDGFRβ 59% inhibition at 10µM2655722
FGFR1 1287N/A69580202
FGFR2 N/AN/A37N/AN/A
FGFR3 N/AN/A108N/AN/A
c-Kit 31% inhibition at 10µMPotent InhibitionN/A687
RET 1185N/AN/A431.5
BRAF 69% inhibition at 10µMN/AN/A22 (wild-type)28 (wild-type)
Raf-1 N/AN/AN/A62.5

N/A: Data not readily available in the searched literature under comparable assay conditions. Data for the 3-Alkenyl-Oxindole Derivative is from a specific study and may not be representative of all this compound compounds.[2][3][4] Data for known inhibitors is compiled from multiple sources.[5][6][7][8][9][10][11][12][13][14]

Experimental Protocols

The following section details a generalized protocol for a common in vitro kinase inhibition assay used to generate the type of data presented above.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (at or near the Km for the specific kinase)

  • Test compounds (this compound derivative and known inhibitors) dissolved in DMSO

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these into the kinase assay buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the reaction is low (typically ≤1%) to avoid solvent effects.

  • Kinase Reaction Setup:

    • Add the diluted test compounds or vehicle control (DMSO) to the wells of the microplate.

    • Add the kinase solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for approximately 40 minutes at room temperature.[15]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic fit).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways targeted by these inhibitors and a general workflow for their in vitro screening.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor (VEGF, PDGF, FGF) GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound / Known Inhibitors Inhibitor->RTK Inhibitor->RAF

Caption: Simplified RTK signaling pathways targeted by oxindoles.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Dispense_Compound Dispense Compound into Plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase Add Kinase & Pre-incubate Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Start_Reaction Initiate Reaction with Substrate/ATP Add_Kinase->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Generate_Signal Generate Signal (Add Kinase Detection Reagent) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: General workflow for in vitro kinase inhibitor screening.

References

Unveiling the Potential of 3-Phenyl-oxindoles: A Comparative Guide to their Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and specificity is a constant endeavor. Among the diverse scaffolds explored in medicinal chemistry, the 3-phenyl-oxindole core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, particularly in the realm of oncology. This guide provides a comprehensive comparison of the performance of this compound derivatives in various cell-based assays, supported by experimental data and detailed methodologies.

The therapeutic potential of this compound derivatives is largely attributed to their ability to modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling.

Comparative Analysis of Biological Activity

The following tables summarize the inhibitory activities of representative this compound derivatives against various cancer cell lines and specific kinase targets, providing a quantitative comparison with established drugs.

Compound/DrugTarget Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)Citation
Compound 6f MCF-7 (Breast Cancer)14.775-Fluorouracil2.02[1]
Compound 6g MCF-7 (Breast Cancer)Not explicitly stated, but showed high growth inhibition5-Fluorouracil2.02[1]
Compound IVb HeLa (Cervical Cancer)> 50Ibuprofen (for anti-inflammatory activity)11.2 ± 1.9
Compound IVc HeLa (Cervical Cancer)> 50Ibuprofen (for anti-inflammatory activity)2.4 ± 1.3[2]
Compound 4g MCF-7 (Breast Cancer)15.49 ± 0.045-Fluorouracil78.28 ± 0.2[2]
Compound 4i K562 (Leukemia)13.38 ± 0.145-Fluorouracil38.58 ± 0.02[2]
Compound 6h Jurkat (T-cell Leukemia)4.36 ± 0.2--
Compound 6j Jurkat (T-cell Leukemia)7.77--[3]

Table 1: Cytotoxic Activity of this compound Derivatives in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Compound/DrugTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 6f EGFR1.38Sunitinib0.08[1]
Compound 15c VEGFR-2> 10 (at 10µM, 45.8% inhibition)Sorafenib-[4]
Compound 15c c-Kit> 10 (at 10µM, 41.2% inhibition)Sorafenib-[4]
Nintedanib VEGFR-1/2/30.034 / 0.013 / 0.013--[4]
Nintedanib FGFR-1/2/30.069 / 0.037 / 0.108--[4]
Nintedanib PDGFRα/β0.059 / 0.065--[4]
Sunitinib VEGFR-1/2---[4]
Sunitinib PDGFRβ---[4]
Sunitinib c-Kit---[4]

Table 2: Inhibitory Activity of this compound Derivatives and Related Compounds against Protein Kinases. This table showcases the IC50 values against specific receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.

Key Signaling Pathways Modulated by 3-Phenyl-oxindoles

The anticancer activity of this compound derivatives is often mediated through the inhibition of critical signaling pathways that control cell growth, proliferation, and survival. The diagrams below illustrate some of the key pathways targeted by these compounds.

EGFR_VEGFR_Signaling Ligand_EGF EGF/TGF-α EGFR EGFR Ligand_EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand_VEGF VEGF VEGFR VEGFR Ligand_VEGF->VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Oxindole This compound Derivatives Oxindole->EGFR Oxindole->VEGFR

EGFR and VEGFR Signaling Pathways Inhibition.

PI3K_Akt_mTOR_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Oxindole This compound Derivatives Oxindole->RTK Oxindole->PI3K

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key cell-based assays used to evaluate the activity of this compound derivatives.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture Cell Line Culture (e.g., MCF-7, HeLa) Start->Cell_Culture Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Start->Tubulin_Assay MTT_Assay Cell Viability Assay (MTT Assay) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Tubulin_Assay->Data_Analysis Conclusion Conclusion: Structure-Activity Relationship Data_Analysis->Conclusion

General Experimental Workflow for Activity Validation.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives and reference compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, EGFR)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • This compound derivatives and reference inhibitors

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, the this compound derivative at various concentrations, and the recombinant kinase.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer

  • GTP (Guanosine triphosphate)

  • This compound derivatives and reference compounds (e.g., colchicine, paclitaxel)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of tubulin, GTP, and the test compounds in the polymerization buffer on ice.

  • Reaction Mixture: In a pre-chilled 96-well plate, mix the tubulin solution with the test compounds or vehicle control.

  • Initiation of Polymerization: Initiate polymerization by placing the plate in a microplate reader pre-warmed to 37°C and adding GTP to the wells.

  • Monitoring Polymerization: Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compounds on the rate and extent of tubulin polymerization. An IC50 value can be calculated for inhibitory compounds.[1]

This guide provides a foundational understanding of the cellular activities of this compound derivatives. The presented data and protocols offer a valuable resource for researchers aiming to explore and validate the therapeutic potential of this promising class of compounds. The versatility of the this compound scaffold, coupled with its ability to target multiple key oncogenic pathways, underscores its significance in the development of next-generation anticancer agents.

References

comparative study of different synthetic routes to 3-Phenyl-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The efficient and versatile synthesis of this core structure is therefore of significant interest. This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting key performance data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into several key strategies, primarily revolving around palladium-catalyzed cross-coupling reactions and reductive cyclization methods. Each approach offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and substrate scope.

Synthetic Route Starting Materials Key Reagents & Catalyst Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Key Disadvantages
Intramolecular Heck Reaction N-(2-halophenyl)-2-phenylacetamidePd(OAc)₂, P(o-tol)₃, Base (e.g., K₂CO₃)70-9012-2480-110High convergence, good functional group tolerance.[1][2][3][4][5]Requires pre-functionalized starting materials.
Suzuki-Miyaura Coupling 3-Halooxindole, Phenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)60-958-1680-100Commercially available starting materials, mild conditions.[6][7][8][9][10][11][12][13]Potential for side reactions like homo-coupling.[14]
Reductive Cyclization 2-Nitro-α-phenyl-acetanilideReducing agent (e.g., Fe/AcOH, H₂/Pd-C)50-804-1225-80Utilizes readily available nitroarenes.[15][16][17][18][19][20][21][22]Can require harsh reducing agents, potential for over-reduction.
Transition-Metal-Free Routes Varies (e.g., radical precursors)Radical initiator or photocatalyst40-7512-4825-100Avoids toxic and expensive transition metals.[23][24][25][26]Often lower yields and may have limited substrate scope.

Experimental Protocols

Intramolecular Heck Reaction

This method involves the palladium-catalyzed intramolecular cyclization of an N-(2-halophenyl)-2-phenylacetamide. The reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the enolate and subsequent reductive elimination to form the oxindole ring.[2][3]

Procedure:

To a solution of N-(2-bromophenyl)-2-phenylacetamide (1.0 mmol) in anhydrous DMF (10 mL) is added Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), and K₂CO₃ (2.0 mmol). The mixture is degassed and then heated to 100 °C under a nitrogen atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a convergent route to this compound by coupling a 3-halooxindole with phenylboronic acid. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[6][7][8][9][10][11][12]

Procedure:

A mixture of 3-bromooxindole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is degassed and heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is diluted with ethyl acetate (20 mL) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield this compound.

Reductive Cyclization

This classical approach involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization to form the oxindole ring. Various reducing agents can be employed, with iron in acetic acid being a common choice.[15][16][17][18][19][20][21][22]

Procedure:

To a solution of 2-nitro-α-phenyl-acetanilide (1.0 mmol) in glacial acetic acid (10 mL) is added iron powder (5.0 mmol). The mixture is stirred vigorously at 80 °C for 6 hours. The reaction is then cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is neutralized with a saturated solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general reaction schemes for the synthesis of this compound.

G cluster_heck Intramolecular Heck Reaction start_heck N-(2-halophenyl)-2-phenylacetamide reagents_heck Pd(OAc)₂, Ligand, Base start_heck->reagents_heck product_heck This compound reagents_heck->product_heck G cluster_suzuki Suzuki-Miyaura Coupling start_suzuki1 3-Halooxindole reagents_suzuki Pd Catalyst, Base start_suzuki1->reagents_suzuki start_suzuki2 Phenylboronic acid start_suzuki2->reagents_suzuki product_suzuki This compound reagents_suzuki->product_suzuki G cluster_reductive Reductive Cyclization start_reductive 2-Nitro-α-phenyl-acetanilide reagents_reductive Reducing Agent (e.g., Fe/AcOH) start_reductive->reagents_reductive product_reductive This compound reagents_reductive->product_reductive G start Start: Synthesize this compound q1 Are multi-step syntheses of starting materials acceptable? start->q1 q2 Is transition metal contamination a concern? q1->q2 No heck Intramolecular Heck Reaction q1->heck Yes q3 Are mild reaction conditions required? q2->q3 No metal_free Transition-Metal-Free Route q2->metal_free Yes suzuki Suzuki-Miyaura Coupling q3->suzuki Yes reductive Reductive Cyclization q3->reductive No

References

Assessing the Purity of Synthesized 3-Phenyl-oxindole: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenyl-oxindole is a heterocyclic compound featuring a core oxindole structure, which is a prominent scaffold in many biologically active molecules and approved pharmaceuticals. The precise assessment of its purity after synthesis is critical for researchers in drug discovery and development, as impurities can significantly alter biological activity and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for purity determination due to its high resolution and sensitivity.[1][2] This guide provides a comparative overview of HPLC methods for assessing the purity of this compound, offers a detailed experimental protocol, and contrasts its performance with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for purity analysis in the pharmaceutical industry, excelling at separating the target compound from impurities such as unreacted starting materials, byproducts, and degradation products.[1][3] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for moderately polar compounds like this compound, where analytes are separated based on their hydrophobic interactions with a non-polar stationary phase.[2]

The choice of column and mobile phase composition is crucial for achieving optimal separation. A standard C18 column is often the first choice, but other stationary phases can offer different selectivities for challenging separations.

Table 1: Comparison of Representative RP-HPLC Methods for this compound Analysis

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl Column
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: Water (0.1% Trifluoroacetic Acid) B: Acetonitrile (0.1% Trifluoroacetic Acid)A: Water (0.1% Formic Acid) B: Methanol
Gradient 50% B to 95% B over 20 min60% B to 100% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection (UV) 254 nm254 nm
Column Temp. 30°C35°C
Hypothetical t_R (this compound) 12.5 min10.2 min
Hypothetical t_R (Isatin Impurity) 4.2 min3.1 min
Purity (Area %) >99% achievable>99% achievable
Detailed Experimental Protocol: RP-HPLC (Method A)

This protocol outlines the steps for assessing the purity of a synthesized this compound sample using a standard C18 column.

1. Materials and Reagents

  • Synthesized this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), analytical grade

  • Methanol for sample dissolution

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (4.6 x 250 mm, 5 µm particle size).

3. Sample Preparation

  • Accurately weigh approximately 1.0 mg of the synthesized this compound.

  • Dissolve the sample in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

4. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-22 min: Ramp linearly from 50% B to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: Return to 50% B

    • 26-30 min: Re-equilibration at 50% B

5. Data Analysis

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

This method provides a reliable estimation of purity, assuming all components have a similar response factor at the detection wavelength.[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of assessing the purity of a synthesized product.

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment synthesis Crude Synthesized This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Weighing & Dissolution) purification->sample_prep Purified Product hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_proc Data Processing (Peak Integration) hplc_analysis->data_proc report Purity Calculation & Final Report data_proc->report

Caption: Workflow for Purity Assessment of this compound.

G cluster_impurities Potential Impurities crude Crude Product (Mixture) hplc HPLC Separation crude->hplc starting_materials Unreacted Starting Materials (e.g., Isatin) byproducts Reaction Byproducts solvents Residual Solvents hplc->starting_materials Early Eluting Peaks hplc->byproducts Other Peaks hplc->solvents Solvent Front pure_product Pure this compound (>99%) hplc->pure_product Main Peak

Caption: Conceptual Diagram of HPLC-based Purification Analysis.

Comparison with Alternative Purity Assessment Methods

While HPLC is a dominant technique, other methods can provide complementary or preliminary purity information.[4][5] The choice of method depends on the required accuracy, available equipment, and the specific nature of the impurities.[1]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between mobile and stationary phases.[2]High resolution and sensitivity; excellent for quantification; adaptable to a wide range of compounds.[6]Requires specialized equipment; method development can be time-consuming.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase.[5]Fast, simple, and inexpensive; good for reaction monitoring and preliminary checks.[4]Low resolution; primarily qualitative, not ideal for accurate quantification.[6]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides absolute purity without a specific reference standard; gives structural information.[5][7]Lower sensitivity than HPLC; requires expensive equipment and expertise; overlapping peaks can complicate analysis.[8][9]
Melting Point Analysis A pure substance has a sharp, defined melting point.[4]Very simple and fast; requires minimal equipment.Insensitive to small amounts of impurities; impurities cause a melting point depression and range, not quantification.[4]
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio.Extremely sensitive; provides molecular weight information, aiding in impurity identification.[2]Not inherently quantitative without coupling to a separation technique (e.g., LC-MS); susceptible to ion suppression.[5]

For the rigorous purity assessment of synthesized this compound, High-Performance Liquid Chromatography (HPLC) stands out as the most robust and reliable method, offering superior resolution and quantitative accuracy. It is the industry standard for ensuring that a compound meets the stringent purity requirements for research and development. While techniques like TLC and melting point analysis are useful for quick, qualitative checks, they lack the precision of HPLC.[4][6] Quantitative NMR offers the unique advantage of providing absolute purity and structural confirmation but is often less sensitive and more complex to implement than HPLC.[7][9] Ultimately, a multi-faceted approach, using HPLC for primary quantitative analysis complemented by MS for impurity identification and NMR for structural verification, provides the most comprehensive characterization of a synthesized compound.[9]

References

A Researcher's Guide to Cross-Reactivity Profiling of 3-Phenyl-Oxindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. However, a critical aspect of the preclinical development of these inhibitors is the comprehensive assessment of their selectivity across the human kinome. This guide provides an objective comparison of the cross-reactivity profiles of several oxindole-based kinase inhibitors, supported by experimental data. It also offers detailed methodologies for key profiling assays and visual representations of relevant signaling pathways to aid in the interpretation of inhibitor activity.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of various oxindole-based compounds against a panel of protein kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), providing a quantitative measure of potency and selectivity.

Table 1: Cross-Reactivity Profile of a 3-Alkenyl-Oxindole Derivative (Compound 15c) [1][2]

Kinase Target% Inhibition (at 10 µM)IC50 (µM)
RET74%1.185
KIT31%Not Determined
c-Met62%Not Determined
VEGFR140%Not Determined
VEGFR273%0.117
FGFR174%1.287
PDGFR59%Not Determined
BRAF69%Not Determined

Table 2: Profile of a Pyridyl-Oxindole Hybrid (Compound 5l) Against Selected Kinases [3][4]

Kinase TargetIC50 (nM)
FLT336.21 ± 1.07
CDK28.17 ± 0.32
Sunitinib (Control) - CDK227.90 ± 1.80

Table 3: Selectivity Profile of a 3,3-Disubstituted Oxindole-Purine Conjugate (Compound 2f) Against PI3K Isoforms [5]

Kinase TargetIC50 (nM)Fold Selectivity (vs. PI3Kα)
PI3Kδ6.3540x
PI3Kα34001x
PI3KβInactive-
PI3KγInactive-

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of kinase inhibitor selectivity. Below are methodologies for two common, robust, non-radiometric biochemical assays used for kinase profiling.

ADP-Glo™ Kinase Assay (Luminescence-Based Activity Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test inhibitor (e.g., this compound derivative)

  • ATP

  • Kinase buffer (specific to the kinase being assayed)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically.

  • Kinase Reaction:

    • In a multiwell plate, assemble the kinase reaction. A typical reaction might consist of:

      • 5 µL of kinase solution

      • 5 µL of substrate/ATP mixture

      • 5 µL of test inhibitor at various concentrations (or DMSO for control)

    • Incubate the reaction at the optimal temperature (usually 30°C) for the appropriate time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET-Based Binding Assay)

This assay measures the binding of a test compound to the ATP-binding site of a kinase.

Materials:

  • LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific), including:

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum kinase inhibitor)

  • Kinase of interest (tagged, e.g., with GST or His)

  • Test inhibitor

  • TR-FRET Dilution Buffer

  • Black, low-volume 384-well plates

  • A TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution series.

    • Prepare solutions of the kinase, Eu-labeled antibody, and Alexa Fluor™ 647-labeled tracer in TR-FRET Dilution Buffer.

  • Assay Assembly:

    • In a 384-well plate, add the following in order:

      • 4 µL of test inhibitor at various concentrations

      • 8 µL of a mixture of kinase and Eu-labeled antibody

      • 4 µL of the Alexa Fluor™ 647-labeled tracer

    • The final volume in each well will be 16 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium, ~620 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths after excitation at ~340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • A high TR-FRET ratio indicates that the tracer is bound to the kinase (the Eu-labeled antibody and the Alexa Fluor™-labeled tracer are in close proximity).

    • A potent inhibitor will displace the tracer, leading to a decrease in the TR-FRET signal.

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Kinase Signaling Pathways and Experimental Workflows

Understanding the context in which a kinase inhibitor acts is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by oxindole-based inhibitors and a typical workflow for cross-reactivity profiling.

G Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity Profiling) cluster_2 Tertiary Screening (Hit Confirmation) cluster_3 Data Analysis & Interpretation A Test Compound (this compound Derivative) B Primary Target Kinase Assay (e.g., VEGFR2) A->B Potency C Determine IC50 B->C D Kinome-wide Panel (~400 kinases) C->D Proceed if potent E Determine % Inhibition at a fixed concentration D->E F Dose-Response Assays for selected off-targets E->F Follow up on hits G Calculate IC50 for Off-Targets F->G H Selectivity Profile (e.g., S-score) G->H Quantify selectivity I Cell-Based Assays H->I Validate in cellular context G Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and activates GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression, Survival, Proliferation ERK->CellCycle AKT AKT PI3K->AKT AKT->CellCycle Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits G Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Inhibitor Oxindole-Purine Inhibitor Inhibitor->PI3K Inhibits

References

A Comparative Analysis of the Neuroprotective Effects of 3-Phenyl-oxindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the field of neurodegenerative diseases are increasingly focusing on the therapeutic potential of 3-Phenyl-oxindole analogs. These compounds have demonstrated a range of neuroprotective activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects, making them promising candidates for the development of novel treatments for conditions like Alzheimer's and Parkinson's disease. This guide provides a comparative overview of the neuroprotective performance of various this compound analogs, supported by experimental data and detailed methodologies.

Quantitative Comparison of Neuroprotective Activity

The neuroprotective efficacy of different this compound analogs has been evaluated through various in vitro and in vivo studies. The following tables summarize key quantitative data from this research, focusing on metrics such as inhibitory concentrations (IC50) and cell viability.

Compound ClassAnalogAssayTarget/ModelIC50 (µM)Cell Viability (%)Reference
Indole Hybrids 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivativeBChE InhibitionButyrylcholinesterase0.020-[1]
3-Hydroxy-3-Phenacyloxindole analogsAβ1-42 Aggregation InhibitionAmyloid Beta Aggregation--[1]
Spirooxindole Analogs Spirooxindole-pyrazole hybridsAChE InhibitionAcetylcholinesterase--[2]
Phenoxyindole Derivatives Methyl amide 4Antioxidant Activity-175.74-[3]
Phenyl amide 11Antioxidant Activity-111.07-[3]
Compounds 6-9Neuroprotection against Aβ42SK-N-SH cells->50% increase vs. Aβ42 only[3]
Indole-Phenolic Compounds Compound 14Neuroprotection against Aβ(25-35)SH-SY5Y cells-92.50 ± 5.13[4][5]
Compound 22Neuroprotection against Aβ(25-35)SH-SY5Y cells-87.86 ± 5.34[4][5]
Diindolylmethanes (C-DIMs) C-DIM12-Mouse model of Parkinson's--[6][7]

Note: A hyphen (-) indicates that the data was not specified in the cited source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the neuroprotective effects of the this compound analogs mentioned above.

1. Cholinesterase Inhibition Assay

  • Objective: To determine the inhibitory effect of compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Method: Based on Ellman's method. The assay mixture contains the respective cholinesterase enzyme, the test compound at various concentrations, and the substrate acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE). The reaction is initiated and the rate of hydrolysis is measured spectrophotometrically by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

2. Anti-Amyloid Beta (Aβ) Aggregation Assay

  • Objective: To evaluate the ability of compounds to inhibit the aggregation of Aβ peptides.

  • Method: Aβ peptides (e.g., Aβ1-42 or Aβ25-35) are incubated with the test compounds. The extent of aggregation is monitored using the Thioflavin T (ThT) fluorescence assay. ThT binds to β-sheet structures in amyloid fibrils, resulting in a characteristic fluorescence emission.

  • Data Analysis: The fluorescence intensity is measured over time. A decrease in fluorescence in the presence of the compound compared to the control indicates inhibition of aggregation.

3. Cell-Based Neuroprotection Assays

  • Objective: To assess the protective effects of compounds against neurotoxicity in cell culture models.

  • Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y or SK-N-SH are commonly used.

  • Neurotoxins: Neurotoxicity is induced using agents like hydrogen peroxide (H2O2) to model oxidative stress, or Aβ peptides to mimic Alzheimer's disease pathology.[1][4][5]

  • Treatment: Cells are pre-incubated with the test compounds before being exposed to the neurotoxin.

  • Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A higher absorbance value in treated cells compared to toxin-exposed control cells indicates a neuroprotective effect.[4][5]

4. In Vivo Neuroprotection Studies (Parkinson's Disease Model)

  • Objective: To evaluate the neuroprotective efficacy of compounds in a living organism.

  • Animal Model: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and probenecid to induce progressive neurodegeneration characteristic of Parkinson's disease.[6][7]

  • Treatment: The test compounds (e.g., C-DIMs) are administered orally.[6][7]

  • Outcome Measures: The neuroprotective effect is assessed by measuring the prevention of dopaminergic neuron loss in the substantia nigra pars compacta and the preservation of striatal dopamine terminals.[6][7] Motor performance may also be evaluated.[1]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound analogs are mediated through various signaling pathways. Understanding these pathways is key to elucidating their mechanism of action and for the rational design of more potent derivatives.

One of the key mechanisms involves the inhibition of the PERK (PKR-like endoplasmic reticulum kinase) pathway, which is activated under endoplasmic reticulum (ER) stress.[1] Chronic ER stress is implicated in neurodegenerative processes. By inhibiting PERK, these compounds can reduce neurodegeneration.[1]

PERK_Inhibition_Pathway ER_Stress ER Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 Apoptosis Apoptosis ATF4->Apoptosis Oxindole_Analog This compound Analog Oxindole_Analog->PERK Inhibits Neuroprotection Neuroprotection Oxindole_Analog->Neuroprotection

PERK Inhibition Pathway

Another important pathway is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy metabolism.[1] AMPK activation has been shown to have neuroprotective effects in various neurodegenerative disease models.

AMPK_Activation_Pathway Oxindole_Analog This compound Analog AMPK AMPK Activation Oxindole_Analog->AMPK Anabolic_Pathways Anabolic Pathways AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways AMPK->Catabolic_Pathways Promotes Energy_Homeostasis Energy Homeostasis Anabolic_Pathways->Energy_Homeostasis Catabolic_Pathways->Energy_Homeostasis Neuroprotection Neuroprotection Energy_Homeostasis->Neuroprotection

AMPK Activation Pathway

The general experimental workflow for evaluating the neuroprotective potential of these compounds typically starts with in vitro screening, followed by more complex cell-based assays, and finally, validation in in vivo animal models.

Experimental_Workflow Synthesis Synthesis of This compound Analogs In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition) Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Neurotoxicity Models) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Experimental Workflow

References

Head-to-Head Comparison: 3-Phenyl-oxindole (Represented by GW5074) vs. Sunitinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of targeted cancer therapy, the inhibition of protein kinases is a cornerstone of modern drug development. This guide provides a head-to-head comparison of the well-established multi-targeted tyrosine kinase inhibitor, sunitinib, and a representative of the promising 3-phenyl-oxindole class of compounds, GW5074. While sunitinib has a broad spectrum of activity against receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, GW5074 represents a more selective approach, primarily targeting the c-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.

This comparison delves into their mechanisms of action, target profiles, and available preclinical data to offer a comprehensive overview for oncology researchers.

Quantitative Data Summary

The following tables summarize the available quantitative data for GW5074 and sunitinib, providing a snapshot of their respective potencies against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Kinase TargetGW5074 IC50Sunitinib IC50
c-Raf (RAF1)9 nM[1][2]-
VEGFR2 (KDR)No effect[1][2]80 nM[3][4]
PDGFRβ-2 nM[3][4]
c-KIT-Potent Inhibition
FLT3-50 nM (FLT3-ITD)[3][4]
RET-Potent Inhibition
EGFR->10-fold less selective than for VEGFR2/PDGFR[3]

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (IC50)

Cell LineCancer TypeGW5074 IC50Sunitinib IC50
HCT116Colorectal Carcinoma--
LoVoColorectal Carcinoma--
Caki-1Renal Cell Carcinoma-2.2 µM[5]
MV4;11Acute Myeloid Leukemia-8 nM[3][4]
OC1-AML5Acute Myeloid Leukemia-14 nM[3][4]

Note: A study on colorectal cancer cell lines demonstrated that GW5074 can potentiate the cytotoxicity of sorafenib, another multi-kinase inhibitor, reducing its IC50 dramatically.[6] Specific IC50 values for GW5074 alone in these cell lines were not provided in the abstract.

Mechanism of Action and Signaling Pathways

Sunitinib:

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[7] It exerts its anti-cancer effects by blocking the signaling pathways of multiple RTKs involved in tumor growth, angiogenesis, and metastasis.[7][8] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis.[7][8] By inhibiting these receptors, sunitinib disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen. Additionally, sunitinib inhibits other RTKs such as c-KIT, FMS-like tyrosine kinase 3 (FLT3), and rearranged during transfection (RET) proto-oncogene, which are implicated in the proliferation of certain tumor cells.[7][8]

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_sunitinib cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation cKIT c-KIT Survival Cell Survival cKIT->Survival Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT

Sunitinib's multi-targeted inhibition of key RTKs.

GW5074 (this compound representative):

GW5074 is a potent and selective inhibitor of c-Raf (also known as RAF1), a serine/threonine-specific protein kinase.[1][2] c-Raf is a central component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in human cancers and plays a critical role in cell proliferation, differentiation, and survival.[9][10] By inhibiting c-Raf, GW5074 blocks the downstream phosphorylation of MEK and ERK, thereby inhibiting the transmission of pro-proliferative signals.[11] Notably, GW5074 demonstrates high selectivity for c-Raf, with no significant activity against other kinases such as VEGFR2, making it a more targeted inhibitor compared to sunitinib.[1][2]

GW5074_Pathway Ras Ras-GTP cRaf c-Raf Ras->cRaf MEK MEK cRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation GW5074 GW5074 GW5074->cRaf

GW5074 selectively inhibits the c-Raf kinase in the MAPK pathway.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to evaluate and compare the efficacy of compounds like GW5074 and sunitinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific kinases.

Protocol:

  • Reagents and Materials: Purified recombinant kinase (e.g., c-Raf, VEGFR2), kinase-specific substrate, ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

  • Procedure: a. Prepare serial dilutions of the test compounds (GW5074, sunitinib) in the appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, the kinase buffer, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, which quantifies the amount of ADP produced. f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor (Serial Dilutions) A->B C Add Kinase and Incubate B->C D Initiate Reaction (Add Substrate/ATP) C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (e.g., Luminescence) F->G H Calculate IC50 G->H

Workflow for a typical in vitro kinase assay.
Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of the compounds on cancer cell lines.

Protocol:

  • Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl solution).

  • Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 48 or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[12] d. Add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. f. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of the compounds in an animal model.

Protocol:

  • Materials: Immunocompromised mice (e.g., athymic nude mice), human cancer cells, Matrigel (optional), test compounds, and calipers for tumor measurement.

  • Procedure: a. Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 107 cells) into the flank of the mice.[13] b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the test compounds (e.g., orally or intraperitoneally) to the treatment groups according to a predetermined schedule and dosage. The control group receives the vehicle. e. Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). g. The anti-tumor efficacy is determined by comparing the tumor growth in the treatment groups to the control group.

Conclusion

This guide provides a comparative framework for understanding the distinct profiles of sunitinib and this compound derivatives, represented by GW5074. Sunitinib's broad-spectrum inhibition of key RTKs has established it as a standard of care in certain cancers. In contrast, the high selectivity of GW5074 for c-Raf offers a more targeted approach to inhibiting a fundamental oncogenic signaling pathway.

For researchers in drug development, the this compound scaffold represents a versatile platform for designing novel kinase inhibitors with tailored selectivity profiles. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds, both as monotherapies and in combination with other anti-cancer agents. The experimental protocols outlined here provide a foundation for the rigorous evaluation of such novel therapeutic candidates.

References

Safety Operating Guide

Proper Disposal of 3-Phenyl-oxindole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Phenyl-oxindole should be treated as a hazardous chemical waste. The primary disposal route is through an approved hazardous waste disposal facility, coordinated by your institution's Environmental Health and Safety (EHS) department.

This guide provides detailed procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Precautions

Before handling this compound, it is essential to be aware of its associated hazards. This substance is classified as hazardous and requires careful handling to avoid exposure.

Summary of Hazards:

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity, Oral Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[1][2]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid procedures outlined in the Safety Data Sheet (SDS).

  • Dust Prevention: Avoid creating dust when handling the solid compound.[1]

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.

Step-by-Step Segregation Protocol:

  • Designated Waste Stream: this compound waste should be segregated as a solid hazardous chemical waste . It should not be mixed with non-hazardous trash, sharps, or liquid waste streams.

  • Original Container: Whenever possible, collect waste this compound in its original container. If this is not feasible, use a clearly labeled, compatible container.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as solid hazardous chemical waste. These items should be collected in a designated, sealed bag or container.

Labeling of Hazardous Waste

Accurate and clear labeling of hazardous waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste.

Labeling Requirements:

  • The words "Hazardous Waste " must be clearly visible.

  • Chemical Name: "this compound" must be written in full. Avoid using abbreviations or chemical formulas.

  • Hazard Identification: The label should indicate the primary hazards. Based on the SDS, this should include "Irritant" and "Harmful if Swallowed".

  • Researcher Information: Include the name of the principal investigator and the laboratory location.

On-Site Storage and Accumulation

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending collection.

Storage Guidelines:

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Integrity: Waste containers must be kept securely closed at all times, except when adding waste. Ensure containers are in good condition and not leaking.

  • Secondary Containment: It is best practice to store the hazardous waste container within a secondary containment bin to prevent the spread of material in case of a spill.

Disposal Procedure Workflow

The following workflow outlines the decision-making and operational steps for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

Regulatory Context: EPA Hazardous Waste Codes

While this compound is not specifically listed with a "P" or "U" code by the U.S. Environmental Protection Agency (EPA), it must be disposed of as a hazardous waste due to its inherent characteristics of toxicity and irritation.[1][3] Your institution's EHS department will be responsible for assigning the appropriate waste codes based on their analysis and local regulations.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill: For small, manageable spills, prevent the spread of the solid material. Avoid sweeping dry material, as this can generate dust.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 3-Phenyl-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Phenyl-oxindole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Chemical Identifier:

Compound NameThis compound
Molecular Formula C₁₄H₁₁NO
CAS Number 3456-79-9
Molecular Weight 209.24 g/mol

Hazard Identification and GHS Classifications

This compound is classified as a hazardous substance. All personnel must be aware of the following GHS hazard statements before handling:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

EquipmentSpecificationsPurpose
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashing.[2]To protect eyes from dust particles and splashes of solutions.[2]
Hand Protection Chemically resistant nitrile or neoprene gloves. Gloves must be inspected for tears or holes before each use.[2]To prevent skin contact and absorption.[2]
Body Protection A long-sleeved laboratory coat. An additional chemical-resistant apron is recommended when handling larger quantities.[2]To protect skin and clothing from spills and contamination.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling as a fine powder outside of a certified chemical fume hood.[2]To prevent inhalation of fine dust particles.[2]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following workflow is essential to minimize exposure and ensure a safe laboratory environment. All handling of this compound should occur within a certified chemical fume hood.[2]

1. Preparation:

  • Ensure the work area within the chemical fume hood is clean and uncluttered.

  • Verify that all necessary PPE is readily accessible and in good condition.

  • Confirm the location of the nearest eyewash station and safety shower.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before handling the compound.

3. Weighing and Handling:

  • Perform all weighing and transfers of solid this compound within the chemical fume hood to contain any dust.

  • Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid material.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate all equipment that came into contact with the chemical.

  • Properly dispose of all contaminated waste as outlined in the disposal plan.

5. Doffing PPE:

  • Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water after removing all PPE.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Clean & Unclutter Fume Hood check_ppe Inspect & Prepare PPE locate_safety Locate Eyewash & Shower don_ppe Don All Required PPE weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer prepare_solution Prepare Solutions (if needed) weigh_transfer->prepare_solution Optional clean_area Clean & Decontaminate Work Area weigh_transfer->clean_area prepare_solution->clean_area dispose_waste Dispose of Contaminated Waste clean_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safely handling this compound.

Emergency Procedures

SituationAction
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3][4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3][4]
Spill Evacuate the area. Avoid dust formation. Sweep up and shovel into suitable, closed containers for disposal. Do not let the product enter drains.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.[2]

  • Container Disposal: Dispose of contents and container to an approved waste disposal plant.[3][4] Handle uncleaned containers as you would the product itself. Do not mix with other waste.

cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solutions, Rinsates) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_plant Approved Waste Disposal Plant solid_container->disposal_plant liquid_container->disposal_plant

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-oxindole
Reactant of Route 2
Reactant of Route 2
3-Phenyl-oxindole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。